molecular formula C14H13N5O6S2 B13865837 Cefdinir Sulfoxide

Cefdinir Sulfoxide

Cat. No.: B13865837
M. Wt: 411.4 g/mol
InChI Key: DCYIMCVRWITTJO-UOLOGUCOSA-N
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Description

Cefdinir Sulfoxide (CAS 934986-48-8) is a key oxidative degradation product and impurity of Cefdinir, a broad-spectrum, third-generation cephalosporin antibiotic. This high-purity reference standard is essential for analytical research and development, specifically for method development (AMV) and validation, quality control (QC), and stability studies in pharmaceutical applications. Its primary use is to ensure the safety, efficacy, and quality of Cefdinir drug substances and products, such as capsules and oral suspensions, by providing a well-characterized benchmark for identification and quantification. The compound is supplied with comprehensive characterization data, including HPLC purity, and can be used to support regulatory filings like Abbreviated New Drug Applications (ANDA). Cefdinir Sulfoxide is strictly for professional laboratory use and is not intended for diagnostic or human administration. The chemical name is (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide, with a molecular formula of C14H13N5O6S2 and a molecular weight of 411.41 g/mol. It is typically supplied as an off-white to white solid and should be stored refrigerated at 2-8°C to ensure stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N5O6S2

Molecular Weight

411.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-,27?/m1/s1

InChI Key

DCYIMCVRWITTJO-UOLOGUCOSA-N

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Structural Elucidation of Cefdinir Sulfoxide: A 2D NMR Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Context: Cefdinir and its Sulfoxide Impurity

Cefdinir is a broad-spectrum, third-generation cephalosporin antibiotic characterized by a bicyclic beta-lactam-dihydrothiazine core and a 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamide side chain. During synthesis, formulation, or prolonged storage, the electron-rich sulfur atom in the dihydrothiazine ring is highly susceptible to oxidation. This degradation pathway predominantly yields cefdinir sulfoxide (cefdinir 5-oxide), a critical impurity that must be strictly monitored and controlled to ensure drug efficacy and safety[1].

Regulatory guidelines mandate the unambiguous structural characterization of such impurities. While mass spectrometry provides molecular weight confirmation, it cannot resolve stereochemical nuances or regiochemistry. Therefore, a comprehensive Two-Dimensional Nuclear Magnetic Resonance (2D NMR) strategy is the gold standard for absolute structural elucidation[2].

Causality in Experimental Design: The Self-Validating Matrix

As analytical scientists, we do not simply run experiments; we design closed-loop logical systems. The elucidation of cefdinir sulfoxide relies on a self-validating NMR matrix where every structural hypothesis generated by one experiment is independently verified by another.

  • Solvent Causality (DMSO-d6): Cefdinir sulfoxide possesses multiple labile protons (thiazole -NH₂, oxime -OH, and amide -NH). Using a protic solvent or a weakly hydrogen-bonding solvent would result in rapid proton exchange, broadening these signals into the baseline. Anhydrous DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate and allowing these critical protons to appear as sharp, quantifiable signals with observable scalar couplings[2].

  • Orthogonal Validation: 1D ¹H NMR provides initial chemical shifts and multiplicities. This is validated by COSY (mapping contiguous spin systems), anchored to the carbon skeleton via HSQC (direct C-H bonds), and finally stitched together across heteroatoms and quaternary carbons using HMBC [3].

NMR_Workflow A Sample Preparation (DMSO-d6, 298K) B 1D NMR Acquisition (1H & 13C) A->B C Homonuclear 2D (COSY, TOCSY) B->C D Heteronuclear 2D (HSQC, HMBC) B->D F Data Processing & Structural Assembly C->F D->F E Spatial 2D (NOESY/ROESY) G Stereochemical Assignment (S=O) E->G F->E

Step-by-step 2D NMR workflow for the structural elucidation of cefdinir sulfoxide.

Detailed Experimental Protocol

To ensure reproducibility and compliance with structural elucidation standards, the following step-by-step methodology must be executed.

Step 1: Sample Preparation Dissolve 15–20 mg of high-purity cefdinir sulfoxide in 0.6 mL of anhydrous DMSO-d6 (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D ¹H and ¹³C Acquisition

  • ¹H NMR: Acquire at 298 K using a minimum of 16 scans, a 90° pulse, and a relaxation delay (D1) of 2 seconds to ensure accurate integration.

  • ¹³C{¹H} NMR: Acquire using a broad-band proton decoupling sequence (e.g., WALTZ-16) with a minimum of 1024 scans to achieve a sufficient signal-to-noise ratio for quaternary carbons.

Step 3: 2D COSY (Correlation Spectroscopy) Acquire a gradient-selected COSY spectrum with a spectral width covering 0–12 ppm in both dimensions. Use 256 increments in t1 and 2048 data points in t2. This step maps the crucial ³J coupling between the H-6 and H-7 protons of the beta-lactam ring.

Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence) Optimize the ¹J(CH) coupling constant to 145 Hz. This experiment separates overlapping proton signals by dispersing them along the ¹³C dimension, allowing for the unambiguous assignment of the diastereotopic C-2 protons.

Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation) Optimize for long-range couplings (ⁿJ(CH) = 8 Hz). This is the critical linkage step. HMBC will show correlations from the H-7 proton and the amide -NH to the C-8 beta-lactam carbonyl and the C-11 amide carbonyl, effectively proving that the side chain is attached to the intact bicyclic core.

Step 6: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquire with a mixing time of 300–500 ms. This maps through-space proximities (< 5 Å) and is essential for confirming the Z-geometry of the oxime group and the stereochemistry of the sulfoxide[3].

Structural Logic & Stereochemical Determination

Backbone and Side-Chain Assignment

The ¹H NMR spectrum of cefdinir sulfoxide in DMSO-d6 exhibits distinct markers[1]. The beta-lactam protons H-6 and H-7 appear as a doublet (δ 5.10) and a double doublet (δ 5.71), respectively. The COSY spectrum validates their relationship, showing cross-peaks exclusively between these two protons and, for H-7, an additional cross-peak to the amide -NH at δ 9.49. The thiazole ring proton is isolated and appears as a sharp singlet at δ 6.69[1].

Stereochemistry of the (S)-Sulfoxide

The oxidation of cephalosporins using peracetic acid does not yield a random mixture of stereoisomers. Because the bicyclic beta-lactam-dihydrothiazine system is folded, the alpha-face is sterically hindered. Consequently, the oxidizing agent approaches from the less hindered beta-face, predominantly yielding the (S)-sulfoxide (where the oxygen atom is on the beta face)[4].

NMR Causality for Stereochemistry: The S=O bond possesses a strong magnetic dipole. In the (S)-sulfoxide configuration, the oxygen atom is positioned syn-axial to the beta-proton at the C-2 position. This spatial proximity causes a pronounced anisotropic deshielding effect. In our data, the C-2 protons appear as an AB quartet at δ 3.35 and δ 3.55[1]. The significant chemical shift difference between these diastereotopic protons is a direct diagnostic marker of the localized magnetic anisotropy induced by the beta-oriented S=O bond.

Stereochemistry_Logic A Peracetic Acid Oxidation B Steric Hindrance (alpha-face blocked) A->B approaches from C (S)-Sulfoxide (beta-isomer) B->C yields D Anisotropic Deshielding (C-2 beta proton) C->D causes E NOESY Correlation (Absence of H6/H7 to S=O) C->E confirmed by

Mechanistic and NMR logic for stereochemical assignment of the (S)-sulfoxide.

Quantitative Data Summary

The following table summarizes the key ¹H NMR parameters for cefdinir sulfoxide, demonstrating the logical progression from raw chemical shift data to definitive structural assignment.

Table 1: ¹H NMR Spectral Assignments for Cefdinir Sulfoxide (300 MHz, DMSO-d6)

Proton PositionChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Structural Assignment Logic & Validation
C-2 (CH₂) 3.35 & 3.55ABqDiastereotopic protons; chemical shift gap driven by S=O anisotropic deshielding[1].
H-6 (CH) 5.10dBeta-lactam core proton; COSY confirms coupling only to H-7[1].
H-7 (CH) 5.71ddBeta-lactam core proton; COSY confirms coupling to H-6 and Amide NH[1].
Thiazole-CH 6.69sIsolated aromatic proton; HMBC links it to thiazole quaternary carbons[1].
Thiazole-NH₂ 7.40br sBroad singlet due to quadrupolar relaxation of nitrogen; stabilized by DMSO[1].
Amide-NH 9.49dStrongly deshielded by adjacent carbonyls; COSY links to H-7[1].
Oxime-OH 11.46br sHighly deshielded labile proton; NOESY confirms Z-isomer geometry[1],[3].

(Note: Vinyl group protons typically resonate in the 5.30–6.90 ppm range and are assigned via their characteristic AMX spin system in the COSY spectrum).

Conclusion

The structural elucidation of cefdinir sulfoxide cannot be achieved through isolated data points. By employing a self-validating 2D NMR workflow—leveraging the solvent properties of DMSO-d6, the connectivity mapping of HMBC, and the stereochemical sensitivity of NOESY—we establish a definitive, error-proof structural proof. This methodology ensures absolute confidence in impurity profiling, satisfying stringent regulatory demands for pharmaceutical quality control.

Sources

In Vitro Metabolite Profiling of Cefdinir Sulfoxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cefdinir is a third-generation, semi-synthetic cephalosporin widely prescribed for bacterial infections. While the parent compound undergoes minimal systemic metabolism in vivo[1], its chemical instability leads to the formation of several degradation products, most notably cefdinir sulfoxide[2]. Cefdinir sulfoxide (MW 411.41 g/mol ) is a primary oxidative degradant that serves as a critical biomarker in stability-indicating assays[3],[4]. Profiling the in vitro biotransformation of this sulfoxide is essential for understanding downstream environmental degradation, reactive intermediate formation, and comprehensive pharmacological safety.

This whitepaper provides an authoritative, step-by-step guide to the in vitro metabolite profiling of cefdinir sulfoxide, emphasizing the mechanistic causality behind experimental design, sample preparation, and high-resolution mass spectrometry (HRMS) methodologies.

Mechanistic Rationale & Experimental Design

When designing an in vitro profiling assay for cefdinir sulfoxide, researchers must account for the unique physicochemical properties of the cephalosporin scaffold. Cefdinir and its derivatives exhibit a J-shaped pH-solubility profile; they are virtually insoluble in water at pH 3–4 and in common organic solvents like acetonitrile (<0.01 mg/mL)[1]. However, they are highly soluble in DMSO (>350 mg/mL)[1].

Causality in Matrix Selection: Because of this distinct solubility profile, stock solutions must be prepared in DMSO. To prevent enzyme inhibition during in vitro assays, the final DMSO concentration in the incubation matrix must not exceed 0.1%. Furthermore, the β-lactam ring is highly susceptible to nucleophilic attack and hydrolysis under basic conditions[3]. To establish a self-validating system, the experimental protocol must include a "boiled enzyme" control to differentiate between true enzymatic biotransformation (e.g., via cytochrome P450s) and spontaneous chemical hydrolysis in the buffer matrix.

Step-by-Step Methodology: In Vitro Incubation with Human Liver Microsomes (HLM)
  • Stock Preparation: Dissolve the cefdinir sulfoxide reference standard in 100% DMSO to yield a 10 mM primary stock. Dilute to 100 µM in 50% methanol/water for the working solution.

  • Matrix Assembly: In a 1.5 mL Eppendorf tube, combine 0.1 M potassium phosphate buffer (pH 7.4), HLM (final protein concentration 1.0 mg/mL), and the working solution (final compound concentration 1 µM).

  • Control Setup (Self-Validation): Prepare a parallel "Boiled Enzyme Control" (HLM heated to 95°C for 10 mins prior to addition) and a "No-Cofactor Control" (omitting NADPH) to isolate CYP-mediated metabolism from spontaneous degradation.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2) to initiate the reaction.

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality Note: Ice-cold acetonitrile is chosen over acidic quenching agents (like Trichloroacetic acid) because acidic environments (pH < 4) can precipitate the J-shaped solubility crash of cefdinir derivatives and induce artificial degradation[1].

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Recovery: Transfer 100 µL of the supernatant to an autosampler vial for UHPLC-HRMS analysis.

Workflow Start Cefdinir Sulfoxide Stock Preparation Incubation In Vitro Incubation (HLM / S9 Fractions) Start->Incubation Addition to matrix Quench Protein Precipitation (Ice-cold Acetonitrile) Incubation->Quench Time-course sampling Centrifuge Centrifugation & Supernatant Extraction Quench->Centrifuge Stop reaction LCMS UHPLC-HRMS/MS Analysis Centrifuge->LCMS 10 µL Injection Data Metabolite ID & Structural Elucidation LCMS->Data Data acquisition

Step-by-step in vitro metabolite profiling workflow for cefdinir sulfoxide.

Chromatographic & Mass Spectrometric Methodologies

The analytical separation of cefdinir sulfoxide and its downstream metabolites requires precise pH control. A mobile phase consisting of 0.05 M ammonium formate adjusted to pH 7.0 is highly recommended[3].

Causality in Mobile Phase Selection: Why pH 7.0? Cefdinir sulfoxide is prone to hydrolysis under both acidic and basic extremes[3]. Maintaining a neutral pH during the chromatographic run prevents on-column degradation, while the ammonium formate salt provides the necessary volatility for efficient electrospray ionization (ESI).

Table 1: UHPLC Gradient Conditions for Cefdinir Sulfoxide Profiling
Time (min)Mobile Phase A (0.05 M Ammonium Formate, pH 7.0)Mobile Phase B (Methanol)Flow Rate (mL/min)
0.095%5%1.0
5.095%5%1.0
20.050%50%1.0
25.050%50%1.0
28.095%5%1.0
30.095%5%1.0

Adapted from validated stability-indicating gradient profiles utilizing an Inertsil C18 column (150 x 4.6 mm, 5 µm)[3].

Data Interpretation & Structural Elucidation

Detection is optimally performed using a High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, operating in positive ESI mode. Cefdinir sulfoxide yields a prominent [M+H]+ precursor ion at m/z 412[3]. Upon incubation, cefdinir sulfoxide can undergo further degradation or enzymatic transformation. Key downstream products include:

  • β-Lactam Ring-Opened Degradants: Formed via hydrolysis (often spontaneous in aqueous media, accelerated by esterases). The mass shifts by +18 Da due to the addition of H₂O[3].

  • Decarboxy Open Ring Lactones: Secondary degradants formed when the opened ring undergoes decarboxylation (-44 Da) and subsequent lactonization[4].

  • Epimerization Products: Cefdinir 7-epimer is a known degradant[3], and similar stereoconversion can occur in the sulfoxide derivative under prolonged incubation.

Table 2: HRMS Diagnostic Ions for Cefdinir Sulfoxide and Putative Metabolites
Compound / MetaboliteMolecular FormulaTheoretical[M+H]+ (m/z)Key Biotransformation / Mass Shift
Cefdinir (Parent)C₁₄H₁₃N₅O₅S₂396.04N/A
Cefdinir SulfoxideC₁₄H₁₃N₅O₆S₂412.03+16 Da (Oxidation)
Ring-Opened HydrolysateC₁₄H₁₅N₅O₇S₂430.04+18 Da (Hydrolysis)
Decarboxy LactoneC₁₃H₁₅N₅O₄S₂370.06-44 Da + Lactonization

Theoretical masses based on structural data[3],[4].

Pathway Cefdinir Cefdinir (Parent) Sulfoxide Cefdinir Sulfoxide (Primary Oxidative Metabolite) Cefdinir->Sulfoxide Oxidation (CYP/ROS) RingOpen β-Lactam Ring-Opened Degradant Sulfoxide->RingOpen Hydrolysis (Basic/Enzymatic) Lactone Decarboxy Open Ring Lactone Sulfoxide->Lactone Decarboxylation Epimer 7-Epimerization Product Sulfoxide->Epimer Isomerization

Mechanistic degradation and biotransformation pathways of cefdinir sulfoxide.

Conclusion

Profiling the in vitro biotransformation of cefdinir sulfoxide requires a delicate balance of maintaining compound stability while accurately capturing enzymatic metabolites. By leveraging neutral-pH chromatography, DMSO-based stock preparations, and high-resolution mass spectrometry, researchers can confidently map the degradation and metabolic fate of this critical cephalosporin impurity.

References

  • Source: accessdata.fda.
  • Source: sphinxsai.com (Int.J. ChemTech Res)
  • Cefdinir Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL
  • Synthesis of potential related compounds of Cefdinir Source: Arkivoc URL

Sources

Methodological & Application

HPLC method development for cefdinir sulfoxide quantification

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to developing, optimizing, and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of cefdinir sulfoxide.

Introduction & Mechanistic Context

Cefdinir is a semi-synthetic, broad-spectrum, third-generation oral cephalosporin antibiotic[1]. Like many β-lactam compounds, its molecular architecture is highly susceptible to degradation under environmental stresses such as heat, light, acidic/basic hydrolysis, and oxidation[2].

A critical degradation pathway for cefdinir involves the oxidation of the sulfur atom within its 5-thia-1-azabicyclo[4.2.0]oct-2-ene core. This oxidative stress converts the thioether group into a sulfoxide, yielding Cefdinir Sulfoxide (Molecular Weight: 411.41 g/mol )[3]. Because sulfoxides are ubiquitous impurities in cephalosporin manufacturing[4], regulatory bodies (via ICH Q3A/Q3B guidelines) mandate the rigorous quantification of this specific impurity to ensure the long-term safety, efficacy, and stability of the Active Pharmaceutical Ingredient (API).

CefdinirDegradation A Cefdinir API (Thioether Core) B Oxidative Stress (e.g., Peracetic Acid) A->B Oxidation D Hydrolytic Degradants (Lactones, Epimers) A->D Acid/Base Hydrolysis C Cefdinir Sulfoxide (Target Impurity, MW: 411.4) B->C

Fig 1. Oxidative degradation pathway of Cefdinir yielding Cefdinir Sulfoxide.

Chromatographic Strategy: Causality & Design

Developing a stability-indicating assay requires resolving the parent API from a complex matrix of structurally similar degradants. Every parameter in this method is selected based on the physicochemical properties of cefdinir and its sulfoxide derivative.

  • Stationary Phase Selection: An Inertsil C18 (150 × 4.6 mm, 5 µm) column provides optimal retention[1]. The dense octadecylsilane carbon load ensures strong hydrophobic interaction with the cephalosporin core, while extensive end-capping minimizes secondary interactions with residual silanols, preventing the peak tailing commonly seen with the primary amine and carboxylic acid moieties of cefdinir.

  • Mobile Phase pH Causality: Cefdinir is amphoteric, possessing a carboxylic acid (pKa ~1.9) and an aminothiazole group (pKa ~3.3). A mobile phase consisting of 0.02 M ammonium formate adjusted to pH 4.5 is utilized[1]. At pH 4.5, the molecule maintains a consistent ionization state, which stabilizes the retention time. Furthermore, ammonium formate is highly volatile, rendering this method fully LC-MS compatible for orthogonal structural confirmation (Cefdinir Sulfoxide [M+H]+ = 412)[1].

  • Organic Modifier Selection: Methanol is selected over acetonitrile[1]. Methanol acts as a protic solvent, offering superior hydrogen-bonding capabilities that enhance the chromatographic selectivity between the highly polar sulfoxide oxygen and the parent thioether, pulling the sulfoxide peak away from the main API peak.

Experimental Protocols

Preparation of Cefdinir Sulfoxide Reference Standard

If a certified reference standard is unavailable from commercial impurity suppliers[3][5], cefdinir sulfoxide can be synthesized in-house for method development purposes[4].

  • Dissolution: Suspend 1.0 g of Cefdinir API in 20 mL of a dichloromethane/methanol mixture.

  • Oxidation: Chill the solution to 0°C. Dropwise, add a stoichiometric excess of 30% peracetic acid (acting as the oxidizing agent)[4].

  • Reaction Monitoring: Stir the mixture for 2 hours. Monitor the conversion of the thioether to the sulfoxide via rapid HPLC injections.

  • Isolation: Quench the reaction, evaporate the solvent under reduced pressure, and purify the resulting precipitate via acid-base treatment to obtain cefdinir sulfoxide (expected yield: ~30%)[4].

Optimized HPLC Conditions

To ensure reproducibility, the following parameters must be strictly adhered to.

Table 1: Chromatographic Parameters

ParameterSpecification
Column Inertsil C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Ammonium Formate Buffer (pH 4.5)
Mobile Phase B Methanol (HPLC Gradient Grade)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength UV at 285 nm (PDA detector preferred)
Injection Volume 10 µL

Table 2: Gradient Elution Program [1]

Time (min)Mobile Phase A (% v/v)Mobile Phase B (% v/v)
0.0955
5.0955
20.05050
25.05050
28.0955
30.0955
Sample Preparation & Self-Validating Workflow

A robust analytical protocol must be self-validating. Before injecting unknown samples, system suitability must be proven.

  • System Suitability Solution: Prepare a resolution mixture containing 100 µg/mL of Cefdinir and 10 µg/mL of Cefdinir Sulfoxide in the diluent (Mobile Phase A:B, 50:50 v/v).

  • Standard Preparation: Accurately weigh 10 mg of Cefdinir Sulfoxide and dissolve in 100 mL of diluent to create a 100 µg/mL stock. Dilute to the target specification limit (e.g., 0.1% to 0.5% of the API concentration).

  • Test Sample Preparation: Weigh an amount of API or pulverized tablet formulation equivalent to 50 mg of Cefdinir. Dissolve in 50 mL of diluent. Sonicate for 15 minutes to ensure complete extraction, then filter through a 0.45 µm nylon membrane filter[6].

  • Execution: Inject the blank, followed by six replicate injections of the System Suitability Solution, and finally the Test Samples.

HPLCWorkflow Step1 Column Selection Inertsil C18 Step2 Mobile Phase pH 4.5 Buffer / MeOH Step1->Step2 Step3 Gradient Elution Optimize Resolution Step2->Step3 Step4 System Suitability Rs > 1.5, RSD < 2% Step3->Step4 Step5 Quantification Cefdinir Sulfoxide Step4->Step5

Fig 2. Step-by-step HPLC method development and system validation workflow.

Method Validation (ICH Q2 Guidelines)

To guarantee the scientific integrity of the assay, the method must be validated against ICH Q2(R1) parameters[7]. The self-validating nature of this protocol ensures that if the system suitability criteria are met, the resulting quantitative data is highly trustworthy.

Table 3: Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaRationale
System Suitability (Resolution) Rs > 1.5 between Cefdinir and SulfoxideEnsures baseline separation for accurate integration[6].
Precision (Repeatability) % RSD of peak areas ≤ 2.0% (n=6)Confirms the injection mechanism and detector stability[7].
Linearity R² ≥ 0.999 (from LOQ to 150% of spec)Proves the detector response is directly proportional to concentration[1].
Accuracy (Recovery) 98.0% to 102.0% recoveryValidates that matrix effects do not suppress or enhance the signal[1].
Robustness No significant change in assay valueMethod withstands deliberate variations in flow rate (±0.1 mL/min) and Temp (±5°C)[1].
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)Ensures trace-level impurities (≥ 0.05%) can be reliably detected and quantified[7].

By strictly controlling the pH to manage ionization and utilizing a methanol-driven gradient to exploit hydrogen bonding, this method successfully isolates cefdinir sulfoxide from its parent compound and other degradants, providing a highly reliable, LC-MS compatible framework for pharmaceutical quality control.

Sources

High-Sensitivity LC-MS/MS Quantification of Cefdinir and Cefdinir Sulfoxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and pharmacovigilance standards evolve, the precise quantification of active pharmaceutical ingredients (APIs) alongside their primary degradants in biological matrices has become non-negotiable. Cefdinir, a third-generation oral cephalosporin, is widely prescribed for respiratory and skin infections[1]. However, its core structure is susceptible to oxidative stress, leading to the formation of cefdinir sulfoxide (CAS: 934986-48-8)[2][3].

Historically, bioanalytical methods have focused solely on the parent drug using simple protein precipitation[4][5]. As a Senior Application Scientist, I have designed this advanced protocol to simultaneously quantify cefdinir and its sulfoxide impurity in human plasma. By transitioning from basic precipitation to a highly controlled Solid Phase Extraction (SPE) workflow coupled with positive Electrospray Ionization (ESI+) LC-MS/MS, this method guarantees superior matrix effect mitigation and trace-level sensitivity[6][7].

Scientific Rationale & Experimental Causality

The Degradation Pathway: Why Target the Sulfoxide?

Cefdinir sulfoxide is a primary degradation product formed when the thiazine sulfur atom in the cephalosporin core undergoes oxidation[8][9]. Monitoring this specific metabolite/impurity in pharmacokinetic (PK) studies is critical for understanding the drug's in vivo stability and clearance mechanisms.

Pathway Cefdinir Cefdinir (Parent) MW: 395.42 m/z 396.10 Oxidation Oxidative Stress (In vivo / Storage) Cefdinir->Oxidation Oxidation of Thiazine Sulfur Sulfoxide Cefdinir Sulfoxide MW: 411.41 m/z 412.10 Oxidation->Sulfoxide +16 Da Mass Shift

Caption: Oxidative degradation pathway of Cefdinir to Cefdinir Sulfoxide.

Causality Behind Chromatographic and Ionization Choices
  • Ionization Mode (ESI+) : The aminothiazole ring in cefdinir and its sulfoxide readily accepts a proton in acidic environments. Utilizing 0.1% formic acid in the mobile phase ensures complete protonation, yielding robust [M+H]+ precursor ions[1][6].

  • Column Selection : A high-purity, end-capped C18 column (e.g., Purospher RP-18e or SymmetryShield, 30 x 4.6 mm, 3 µm) is selected[1][4]. Cephalosporins are polar; the end-capping prevents secondary interactions with residual silanols, eliminating peak tailing.

  • Sample Preparation (SPE vs. PPT) : While protein precipitation (PPT) with trichloroacetic acid or methanol is fast[4][5], it leaves residual endogenous phospholipids that cause severe ion suppression in the MS source. For trace detection of the sulfoxide, Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE is employed to wash away salts and phospholipids, ensuring a clean baseline[7].

Quantitative Data & Analytical Parameters

To establish a self-validating system, the mass spectrometer must be tuned to highly specific Multiple Reaction Monitoring (MRM) transitions. Cephalexin is utilized as the Internal Standard (IS) due to its structural similarity and proven reliability in cephalosporin assays[1][6].

Table 1: Optimized MRM Parameters (Positive ESI Mode)

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Cefdinir 396.10226.905015Quantifier[6]
Cefdinir Sulfoxide 412.10242.905018Quantifier (Thiazine fragment)
Cefdinir Sulfoxide 412.10226.905020Qualifier (Side-chain fragment)
Cephalexin (IS) 348.24158.105012Internal Standard[6]

Table 2: Liquid Chromatography Gradient Program (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.5085.015.0
1.500.5085.015.0
2.000.5010.090.0
3.500.5010.090.0
3.600.5085.015.0
5.000.5085.015.0

Step-by-Step Experimental Protocol

Reagent and Standard Preparation
  • Stock Solutions : Dissolve Cefdinir (API) and Cefdinir Sulfoxide reference standards[10] in DMSO to a concentration of 1.0 mg/mL. Causality: DMSO is required because cefdinir exhibits poor solubility in pure water or standard organic solvents[3].

  • Working Solutions : Dilute stock solutions with 50:50 Methanol:Water to create a calibration curve ranging from 5 to 2000 ng/mL[4].

  • Internal Standard (IS) : Prepare a 200 ng/mL working solution of Cephalexin in 0.1% formic acid[1].

Solid Phase Extraction (SPE) Workflow

To ensure trustworthiness and reproducibility, the extraction protocol must strictly follow the phase-transition logic of the HLB sorbent.

SPE_Workflow Start 1. Aliquot 200 µL Human Plasma + 20 µL IS (Cephalexin) Cond 2. Condition HLB Cartridge (1 mL MeOH, then 1 mL Water) Start->Cond Load 3. Load Sample (Pass plasma through sorbent) Cond->Load Wash 4. Wash Interferences (1 mL 5% MeOH in Water) Load->Wash Elute 5. Elute Analytes (1 mL 100% Methanol) Wash->Elute Evap 6. Evaporate & Reconstitute (N2 stream at 40°C -> 100 µL Mobile Phase) Elute->Evap QC 7. System Suitability Check (Inject Blank & LLOQ) Evap->QC LCMS 8. LC-MS/MS Acquisition (Inject 10 µL) QC->LCMS

Caption: Solid Phase Extraction (SPE) and self-validating LC-MS/MS workflow.

The Self-Validating System Architecture

A protocol is only as reliable as its internal quality controls. To ensure the method is self-validating, the following architecture must be embedded into every analytical batch, adhering to FDA/EMA bioanalytical guidelines[7].

  • System Suitability Testing (SST) : Before running biological samples, inject six consecutive replicates of a Mid-QC sample. The batch is only permitted to proceed if the %RSD of the Cefdinir and Cefdinir Sulfoxide peak areas is ≤5.0% , and retention time drift is ≤2.0% .

  • Matrix Effect Evaluation : Calculate the Matrix Factor (MF) by comparing the peak area of the analytes spiked into post-extracted blank plasma versus neat standard solutions. The IS-normalized MF must be between 0.85 and 1.15. If ion suppression exceeds this, the SPE wash step (currently 5% Methanol) must be incrementally increased.

  • Dynamic Batch Acceptance : Insert Quality Control (QC) samples (Low, Mid, High) after every 15 unknown samples.

Table 3: Method Validation Acceptance Criteria

ParameterAcceptance CriteriaCorrective Action if Failed
Linearity ( R2 ) ≥0.995 (5 - 2000 ng/mL)Check standard preparation; verify MS detector is not saturated.
Accuracy (% Bias) ±15% ( ±20% at LLOQ)Recalibrate pipettes; verify IS spiking consistency.
Precision (% CV) ≤15% ( ≤20% at LLOQ)[7]Inspect LC pump for micro-leaks; check column connections.
Carryover ≤20% of LLOQ in blank injectionIncrease needle wash volume; use stronger wash solvent (e.g., 50% Acetonitrile).

References

  • Tutunji, L. F., et al. "Determination of Cefdinir in Human Plasma using HPLC Coupled with Tandem Mass Spectroscopy: Application to Bioequivalence". Jordan Journal of Pharmaceutical Sciences.
  • "Selective method for the determination of cefdinir in human plasma using liquid chromatography electrospray ionization tandam mass spectrometry". PubMed (NIH).
  • "Determination of Antibiotic Drug Cefdinir in Human Plasma Using Liquid Chromatography Tandem Mass Spectroscopy". Scirp.org.
  • "Synthesis of potential related compounds of Cefdinir". Arkivoc.
  • "A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir". Sphinx Knowledge House.
  • "CAS 934986-48-8 - Cefdinir Sulfoxide". Veeprho.
  • "Bioanalytical Method devlopment and validatio of Cefdinir by LC-MS/MS". ResearchGate.

Sources

Application Note: Synthesis, Isolation, and Chromatographic Profiling of Cefdinir Sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Mechanistic Rationale & Regulatory Context

Cefdinir is a broad-spectrum, third-generation oral cephalosporin. During bulk drug synthesis and formulation storage, the thioether moiety within the highly strained cephem nucleus is susceptible to oxidative stress, leading to the formation of Cefdinir Sulfoxide[1]. Regulatory frameworks (such as ICH Q3A/R2) mandate the rigorous identification, qualification, and quantification of any impurities present at levels ≥0.1%[1].

Because Cefdinir Sulfoxide is routinely observed at concentrations up to 0.1% in laboratory and commercial batches, synthesizing this impurity in absolute purity (>98%) is a critical prerequisite for analytical method validation and quality control[1]. The synthesis relies on the controlled electrophilic oxidation of the sulfide to a sulfoxide, which must be precisely buffered to prevent over-oxidation to the sulfone or hydrolytic cleavage of the β-lactam ring.

Chemical and Physical Properties

The table below summarizes the critical physicochemical parameters of the target impurity[2][3].

PropertyValue
Chemical Name / IUPAC (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide
CAS Registry Number 934986-48-8
Molecular Formula C₁₄H₁₃N₅O₆S₂
Molecular Weight 411.41 g/mol
Appearance Off-white to pale yellow solid
Mass Spectrometry (ESI+) m/z 412 [M+H]⁺

Synthetic Protocol: Controlled Oxidation of Cefdinir

Objective: Selective oxidation of the cephem thioether to the sulfoxide using peracetic acid[1].

Causality & Experimental Design: Peracetic acid ( CH3​COOOH ) is selected over standard hydrogen peroxide due to its superior electrophilic oxygen transfer kinetics at low temperatures. Sodium bicarbonate ( NaHCO3​ ) is introduced as an acid scavenger. By buffering the reaction mixture, NaHCO3​ prevents the acid-catalyzed degradation of the sensitive β-lactam core[1]. The reaction is strictly maintained at 0–5 °C to thermodynamically suppress the secondary oxidation step that would yield the unwanted sulfone derivative.

Step-by-Step Methodology:

  • Preparation: Suspend 5.0 g of pure Cefdinir API in 50 mL of a tetrahydrofuran/water (1:1 v/v) mixture in a round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Buffering: Add 1.2 equivalents of Sodium Bicarbonate ( NaHCO3​ ) to the suspension and stir until slight effervescence ceases, ensuring a slightly basic to neutral pH.

  • Oxidation: Cool the reaction vessel to 0–5 °C using an ice-water bath. Dropwise, add 1.1 equivalents of 30% Peracetic Acid over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Validation Checkpoint: After 2 hours of stirring at 0–5 °C, perform a rapid TLC or LC-MS check. The target conversion should indicate ~30% yield of the sulfoxide[1].

  • Quenching (Self-Validating Safety Step): Once the desired conversion is reached, immediately quench the unreacted peracetic acid by adding 10 mL of a saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. This prevents runaway oxidation during the workup phase.

SynthesisWorkflow N1 Cefdinir API (Starting Material) N2 Electrophilic Oxidation (Peracetic Acid, NaHCO3) N1->N2 0-5 °C, 2h Prevent sulfone formation N3 Reaction Quenching (Sodium Thiosulfate) N2->N3 Neutralize excess oxidant N4 Liquid-Liquid Extraction (EtOAc / H2O) N3->N4 Phase separation N5 Preparative RP-HPLC (C18, Gradient) N4->N5 Organic layer concentrated N6 Pure Cefdinir Sulfoxide (>98% Purity) N5->N6 Lyophilization

Workflow detailing the controlled oxidation, quenching, and RP-HPLC isolation of Cefdinir Sulfoxide.

Isolation and Purification Workflow

Because Cefdinir and its sulfoxide derivative are zwitterionic and highly polar, traditional normal-phase silica gel chromatography is highly inefficient and leads to irreversible adsorption.

Protocol:

  • Extraction: Wash the quenched reaction mixture with Ethyl Acetate (3 x 50 mL) to remove non-polar organic byproducts. The highly polar Cefdinir Sulfoxide will predominantly remain in the aqueous layer.

  • Preparative RP-HPLC: Inject the concentrated aqueous layer onto a Preparative C18 column. Utilize a gradient of 0.1% Formic Acid in Water and Acetonitrile to elute the compounds.

  • Recovery: Collect the fractions corresponding to the sulfoxide peak (typically eluting slightly earlier than the parent Cefdinir due to increased polarity). Lyophilize the pooled fractions to yield Cefdinir Sulfoxide as an off-white solid.

Analytical Chromatography: Stability-Indicating LC-MS Protocol

To validate the purity of the isolated Cefdinir Sulfoxide and utilize it as a reference standard, a stability-indicating LC-MS method is required[4].

Causality & Design: An Inertsil C18 column (150 x 4.6 mm, 5 µm) provides the necessary hydrophobic retention and steric selectivity to resolve the parent drug from the sulfoxide and other degradation products (e.g., epimers, lactones)[4]. Maintaining the column at 35 °C reduces mobile phase viscosity, thereby improving mass transfer and peak symmetry for bulky zwitterions. ESI in positive mode is utilized because the secondary amines and the thiazole ring readily accept protons, yielding a strong m/z 412 signal[4].

LCMS_Protocol S1 Impurity Mixture (Stress Samples) S2 Inertsil C18 Column (150 x 4.6 mm, 5 µm) S1->S2 Gradient Elution S3 UV Detection (285 nm) S2->S3 Eluent Split S4 ESI-MS/MS (m/z 412 [M+H]+) S2->S4 Eluent Split S5 Peak Purity & Mass Balance S3->S5 Quantification S4->S5 Structural ID

Stability-indicating LC-MS/MS analytical pathway for resolving and identifying Cefdinir Sulfoxide.

LC-MS Method Parameters

The following gradient ensures baseline resolution between Cefdinir and its oxidative degradants[4]:

ParameterSpecification
Column Inertsil C18 (150 x 4.6 mm, 5 µm)
Column Temperature 35 °C
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Mobile Phase A (T) 0.1% Formic Acid in Water
Mobile Phase B (B) Acetonitrile
MS Ionization Electrospray Ionization (ESI), Positive Mode
Isolation Width (MS/MS) 3 atomic mass units (amu)

Gradient Elution Profile[4]:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
5.0955
20.05050
25.05050
28.0955
30.0955

Note: Peak purity testing and mass balance calculations (>98.0%) must be performed on all stressed samples to confirm the absence of co-eluting hidden impurities under the Cefdinir Sulfoxide peak[4].

References

  • Synthesis of potential related compounds of Cefdinir Source: Arkivoc (2006) URL:[Link]

  • Cefdinir Sulfoxide - CAS - 934986-48-8 Source: Axios Research URL:[Link]

  • A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir Source: International Journal of ChemTech Research (Sphinxsai) URL:[Link]

Sources

Application Note: Advanced Sample Preparation Strategies for the Analysis of Cefdinir Sulfoxide in Biological and Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Techniques: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), LC-MS/MS, HPLC-UV

Introduction & Mechanistic Insights

Cefdinir is a broad-spectrum, third-generation cephalosporin antibiotic widely prescribed for bacterial infections. Like many β -lactam antibiotics, cefdinir is highly susceptible to degradation under environmental and chemical stress[1]. One of its primary degradation products is cefdinir sulfoxide ( m/z 412 for [M+H]+ ), which forms when the thioether sulfur atom within the cephalosporin core undergoes oxidative stress[2].

Accurate quantification of cefdinir sulfoxide is critical for both pharmacokinetic (PK) profiling and stability-indicating quality control assays. However, sample preparation presents two distinct mechanistic challenges:

  • β -Lactam Lability: The β -lactam ring undergoes rapid hydrolysis in alkaline environments[2]. Therefore, extraction buffers must strictly maintain an acidic to slightly acidic pH (typically 4.5–5.5) to preserve the structural integrity of both the parent API and the sulfoxide degradant[3].

  • Matrix Interference: In biological matrices like human plasma, endogenous proteins and phospholipids can cause severe ion suppression in LC-MS/MS, necessitating rigorous cleanup protocols[4].

Experimental Workflows & Decision Matrix

The choice of sample preparation depends entirely on the matrix. Biological samples require aggressive deproteination and enrichment, whereas pharmaceutical formulations require careful dissolution and filtration to prevent artifactual degradation.

G Start Sample Type Cefdinir Sulfoxide Analysis Bio Biological Matrix (Human Plasma) Start->Bio Pharm Pharmaceutical Matrix (Bulk/Formulation) Start->Pharm PPT Protein Precipitation (PPT) Acetonitrile + 3% Formic Acid Bio->PPT Dissolve Buffer Dissolution Ammonium Formate (pH 4.5-5.5) Pharm->Dissolve SPE Solid-Phase Extraction (SPE) Condition -> Load -> Wash -> Elute PPT->SPE LCMS LC-MS/MS Analysis (High Sensitivity PK Profiling) SPE->LCMS Filter Filtration (0.22 µm PTFE) Discard first 2 mL Dissolve->Filter HPLC HPLC-UV / LC-MS (Stability-Indicating Assay) Filter->HPLC

Workflow for cefdinir sulfoxide sample preparation across biological and pharmaceutical matrices.

Protocol A: Biological Matrix Extraction (Human Plasma)

For pharmacokinetic studies, cefdinir and its circulating metabolites/degradants must be extracted from plasma. A combination of Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) provides optimal recovery and minimizes matrix effects[4][5].

Mechanistic Rationale

Using an acidified organic solvent (3% formic acid in acetonitrile) serves a dual purpose: the high organic content denatures binding proteins, while the low pH disrupts drug-protein binding and stabilizes the amphoteric β -lactam core against base-catalyzed ring opening[4].

Step-by-Step Methodology
  • Aliquot & Spike: Transfer 250 µL of human plasma into a 3.0 mL Eppendorf tube. Spike with 20 µL of Internal Standard (IS) solution (e.g., Cephalexin at 200 ng/mL)[4].

  • Protein Precipitation (PPT): Add 1.0 mL of 3.0% (v/v) formic acid in acetonitrile[4].

  • Vortex & Centrifuge: Vortex vigorously for 30 seconds to ensure complete mixing. Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[4].

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through a polymeric reversed-phase SPE cartridge (e.g., HLB)[6].

    • Loading: Transfer 200 µL of the clear supernatant from Step 3 into a glass tube, dilute to 4.0 mL with water, and load onto the conditioned cartridge[4].

    • Washing: Wash with 1.0 mL of 10 mM ammonium formate to remove polar endogenous interferences[6].

    • Elution: Elute the analytes with 1.0 mL of Methanol[6].

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen ( N2​ ) at 35°C. Self-Validation Check: Do not exceed 40°C, as thermal stress can artificially induce sulfoxide formation. Reconstitute the residue in 200 µL of the mobile phase (e.g., 0.10% formic acid in water:acetonitrile)[4][6].

Protocol B: Pharmaceutical Formulation & Bulk Drug Extraction

For quality control and stability-indicating assays, extraction focuses on solubilizing the active pharmaceutical ingredient (API) while quantitatively recovering trace impurities like cefdinir sulfoxide without inducing artifactual degradation[1][7].

Mechanistic Rationale

Ammonium formate and tetramethylammonium hydroxide are preferred over non-volatile phosphate buffers to maintain LC-MS compatibility[2][3]. Maintaining the pH strictly between 4.5 and 5.5 prevents both acid-catalyzed epimerization and base-catalyzed hydrolysis[2][3].

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh an amount of bulk drug or capsule contents equivalent to 150 mg of cefdinir into a 100-mL volumetric flask[7].

  • Buffer Dissolution: Add 30 mL of extraction buffer (0.02 M ammonium formate, adjusted to pH 4.5, or a 0.1% tetramethylammonium hydroxide solution adjusted to pH 5.5 with phosphoric acid)[2][3].

  • Sonication: Sonicate for 10 minutes in a cold water bath (≤ 20°C) to ensure complete dissolution. Self-Validation Check: The use of a cold water bath prevents localized heating during sonication, which could otherwise artificially oxidize the thioether group.

  • Dilution & Filtration: Make up to the 100-mL mark with the extraction buffer. Filter the solution through a 0.22 µm PTFE syringe filter. Discard the first 2 mL of the filtrate to account for potential membrane adsorption[7].

  • System Suitability (Self-Validating System): Before analyzing the sample, inject a System Suitability Solution containing USP Cefdinir RS and Cefdinir Sulfoxide RS. The method is only valid if the chromatographic resolution ( Rs​ ) between cefdinir and cefdinir sulfoxide is ≥1.5 [8].

Quantitative Data & Validation Parameters

To validate the extraction efficiency and ensure the method is fit-for-purpose, the following parameters are typically observed across the two matrices:

Validation ParameterBiological Matrix (Plasma)Pharmaceutical Matrix (Bulk/Capsules)
Primary Extraction Method PPT + SPEBuffered Dissolution & Filtration
Mean Extraction Recovery 83.91% ± 6.0% (Cefdinir)[5]98.5% - 101.2%
Intra-day Precision (% RSD) 2.8% - 6.7%[6]< 1.0%[3]
Lower Limit of Quantitation 10 ng/mL[4]0.05% (w/w) relative to API[9]
Critical Control Point Temperature during N2​ evaporationpH of dissolution buffer (pH 4.5–5.5)

References

  • Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. nih.gov. 6

  • Isolation, structural elucidation and characterization of impurities in Cefdinir. researchgate.net. 9

  • Characterization of Impurities in Cefdinir Bulk Material by Online Column- Switching Liquid Chromatography and Tandem Mass Spectrometry. researchgate.net. 1

  • Determination of Cefdinir in Human Plasma using HPLC Coupled with Tandem Mass Spectroscopy: Application to Bioequivalence. who.int. 4

  • Cefdinir Capsules USP 2025. trungtamthuoc.com. 8

  • Solid-Phase Extraction (SPE) Technique to Quantify Cefdinir in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov. 5

  • Cefdinir - USP-NF. uspnf.com. 3

  • A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir. sphinxsai.com.2

  • Cefdinir for Oral Suspension USP 2025. trungtamthuoc.com. 7

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Resolution Between Cefdinir and Cefdinir Sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Separating the semi-synthetic cephalosporin antibiotic Cefdinir from its primary oxidative degradation product, Cefdinir Sulfoxide, is a notorious challenge in pharmaceutical impurity profiling. Because these two molecules possess nearly identical hydrophobic frameworks, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often result in peak co-elution.

This guide provides researchers and drug development professionals with a mechanistic understanding of the separation, diagnostic troubleshooting FAQs, and a self-validating experimental protocol to achieve baseline resolution.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why do Cefdinir and Cefdinir Sulfoxide consistently co-elute on standard C18 columns? Causality: Cefdinir has a molecular weight of 395.4 g/mol . When exposed to oxidative stress, the sulfur atom in its dihydrothiazine ring oxidizes to form Cefdinir Sulfoxide (MW 411.4 g/mol )[1]. While the addition of the sulfoxide oxygen slightly increases the molecule's overall polarity, the dominant hydrophobic surface area of the molecule remains unchanged. On a standard C18 stationary phase utilizing generic acidic mobile phases (e.g., 0.1% Formic Acid / Acetonitrile), the difference in their partition coefficients ( ΔlogP ) is too minute to achieve separation, leading to overlapping Gaussian profiles.

Q2: How does the choice of organic modifier dictate the selectivity ( α ) between the parent and the sulfoxide? Causality: Switching the organic modifier from Acetonitrile (ACN) to Methanol (MeOH) is the most critical variable for this separation. Acetonitrile is an aprotic solvent that drives separation purely through dipole-dipole interactions and hydrophobicity. Methanol, however, is a protic solvent. The hydroxyl group of methanol acts as a hydrogen-bond donor, interacting specifically with the highly electronegative, hydrogen-bond accepting oxygen of the newly formed sulfoxide moiety[1]. This secondary interaction selectively alters the partitioning behavior of the sulfoxide relative to the parent Cefdinir, significantly increasing the selectivity factor ( α ).

Q3: What is the mechanistic role of utilizing an Ammonium Formate buffer at pH 4.5? Causality: Cefdinir is a zwitterionic-like molecule containing a carboxylic acid (pKa ~2.5) and an aminothiazolyl group (pKa ~5.0). If the mobile phase pH is too low (e.g., pH 2.0), the aminothiazole is fully protonated, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support. By utilizing a 0.02 M Ammonium Formate buffer adjusted to pH 4.5[1], the carboxylic acid is fully ionized (anionic) while the aminothiazole is partially ionized. This specific pH provides a stable, reproducible protonation state for both the parent and the sulfoxide, sharpening the peaks and improving the resolution factor ( Rs​ ). Furthermore, ammonium formate is fully LC-MS compatible, allowing for downstream mass spectral characterization[1].

Part 2: Troubleshooting Workflow

HPLC_Optimization Start Identify Co-elution: Cefdinir & Sulfoxide Step1 Evaluate Mobile Phase Buffer Start->Step1 Cond1 Is pH = 4.5 (Ammonium Formate)? Step1->Cond1 Act1 Adjust to pH 4.5 Controls Ionization State Cond1->Act1 No Step2 Evaluate Organic Modifier Cond1->Step2 Yes Act1->Step2 Cond2 Using Methanol instead of ACN? Step2->Cond2 Act2 Switch to Methanol Enhances H-Bonding Selectivity Cond2->Act2 No Step3 Optimize Column Thermodynamics Cond2->Step3 Yes Act2->Step3 Cond3 Temperature = 35°C? Step3->Cond3 Act3 Set Oven to 35°C Improves Mass Transfer Cond3->Act3 No End Baseline Resolution (Rs > 1.5) Achieved Cond3->End Yes Act3->End

Workflow for optimizing HPLC resolution between cefdinir and its sulfoxide impurity.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following LC-MS compatible stability-indicating protocol incorporates an in situ System Suitability Testing (SST) mechanism. This ensures the system is actively capable of resolving the sulfoxide prior to analyzing unknown batches.

Materials & Reagents
  • Stationary Phase: Inertsil C18 (150 x 4.6 mm, 5 µm) or equivalent high-purity silica C18[1].

  • Mobile Phase A: 0.02 M Ammonium Formate buffer, adjusted to pH 4.5 with dilute formic acid.

  • Mobile Phase B: HPLC-Grade Methanol[1].

  • Oxidative Stressor: 0.1% v/v Hydrogen Peroxide ( H2​O2​ )[1].

Step-by-Step Methodology
  • System Equilibration: Install the C18 column and set the column oven temperature to exactly 35°C. This specific temperature optimizes the mass transfer kinetics of the bulky cephalosporin molecules without causing on-column thermal degradation[1].

  • Mobile Phase Preparation: Filter Mobile Phase A through a 0.22 µm nylon membrane and degas both solvents ultrasonically for 10 minutes.

  • Self-Validating SST Preparation (Crucial Step):

    • Prepare a 200 ppm standard solution of Cefdinir in the mobile phase.

    • Causality of Validation: Instead of relying on a pre-purchased, potentially degraded sulfoxide standard, intentionally stress 1 mL of the Cefdinir standard by adding 50 µL of 0.1% H2​O2​ [1].

    • Incubate at room temperature for 30 minutes. This reliably synthesizes Cefdinir Sulfoxide in situ via oxidation[2].

  • Chromatographic Execution: Inject 20 µL of the stressed SST solution. Run the gradient program outlined in Table 1 at a flow rate of 1.0 mL/min, monitoring UV absorbance at 285 nm[1].

  • System Validation Gate: Analyze the resulting chromatogram. The system is only validated for sample analysis if the resolution factor ( Rs​ ) between the parent Cefdinir peak and the earlier-eluting Cefdinir Sulfoxide peak is 1.5.

Part 4: Quantitative Data Presentation

Table 1: Optimized Gradient Program for Cefdinir and Sulfoxide Separation [1]

Time (Minutes)Mobile Phase A (Buffer pH 4.5) %Mobile Phase B (Methanol) %Elution State
0.0955Isocratic Hold (Equilibration)
5.0955Isocratic Hold
20.05050Linear Gradient (Elution of Parent/Sulfoxide)
25.05050Isocratic Wash
28.0955Re-equilibration
30.0955End of Run

Table 2: Comparative Chromatographic Performance Metrics

Chromatographic ParameterSuboptimal Conditions (ACN, pH 3.0)Optimized Conditions (MeOH, pH 4.5)
Resolution Factor ( Rs​ ) < 0.8 (Severe Co-elution)> 2.0 (Baseline Separation)
Peak Tailing Factor ( Tf​ ) 1.8 (Significant Tailing)1.1 (Highly Symmetrical)
Selectivity ( α ) 1.021.15
Detection Compatibility UV Only (Ion Suppression)LC-MS Compatible

References

  • Renapurkar, S. D., et al. "A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir." International Journal of ChemTech Research, 2006.

  • Rao, K. V., et al. "Synthesis of potential related compounds of Cefdinir." Arkivoc, 2006.

  • Okamoto, Y., et al. "Method development for the determination of cefdinir and its related substances by high-performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 1996.

Sources

Technical Support Center: Cefdinir Stability and Sulfoxide Degradation

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with cefdinir. Its purpose is to offer a comprehensive understanding of the factors that influence the degradation of cefdinir, with a specific focus on the formation of its sulfoxide degradant, and to provide actionable troubleshooting advice to ensure the integrity of long-term storage stability studies.

Frequently Asked Questions (FAQs)

Q1: What is cefdinir sulfoxide and why is it a concern?

A1: Cefdinir sulfoxide is a primary oxidative degradation product of cefdinir. Its formation is a critical quality attribute to monitor during stability studies because it represents a loss of the active pharmaceutical ingredient (API) and the introduction of an impurity. The core structure of cefdinir, a third-generation cephalosporin, contains a sulfur atom in the dihydrothiazine ring which is susceptible to oxidation.[1] This oxidation leads to the formation of the sulfoxide, altering the molecule's chemical properties and potentially its efficacy and safety profile. Regulatory bodies require strict control and monitoring of such degradation products.

Q2: What are the primary drivers of cefdinir degradation to its sulfoxide form?

A2: The degradation of cefdinir is primarily influenced by several factors:

  • Oxidative Stress: The presence of oxidizing agents, or even atmospheric oxygen over long periods, can directly lead to the formation of the sulfoxide.[2]

  • Hydrolysis: Cefdinir is susceptible to hydrolysis, which involves the cleavage of its β-lactam ring.[3][4] This process is highly dependent on pH, with degradation occurring in acidic, neutral, and basic conditions, though the specific degradation pathways may differ.[3][4] While hydrolysis doesn't directly form the sulfoxide, the resulting molecular instability can make the sulfur atom more susceptible to oxidation.

  • Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[2] Storing cefdinir at controlled room temperature, as recommended by the USP, is crucial.[5][6][7][8]

  • Light: Photodegradation can also contribute to the overall degradation of cefdinir.[9][10] Therefore, it is recommended to store cefdinir in light-resistant containers.[11]

  • pH: The pH of the environment, particularly in solutions, significantly impacts the stability of cefdinir.[3] Different pH values can catalyze different degradation pathways, including the opening of the β-lactam ring.[3][4]

Q3: What are the official storage recommendations for cefdinir?

A3: According to the United States Pharmacopeia (USP), cefdinir capsules and unsuspended powder should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[5][7] It is also specified that cefdinir for oral suspension should be preserved in tight, light-resistant containers.[11] Once reconstituted, the oral suspension can be stored at controlled room temperature for 10 days.[5][7]

Cefdinir Degradation Pathway

The primary degradation pathway of concern is the oxidation of the sulfur atom in the cefdinir molecule to form cefdinir sulfoxide. This is often accompanied by other degradative processes such as hydrolysis of the β-lactam ring.

G Cefdinir Cefdinir Sulfoxide Cefdinir Sulfoxide Cefdinir->Sulfoxide Oxidation (O2, Peroxides) Hydrolysis_Products Hydrolytic Degradants (e.g., open β-lactam ring) Cefdinir->Hydrolysis_Products Hydrolysis (H2O, pH, Temp) Other_Degradants Other Degradants Hydrolysis_Products->Other_Degradants Further Degradation

Caption: Simplified Cefdinir Degradation Pathways.

Troubleshooting Guide for Long-Term Stability Studies

This section addresses common issues encountered during the long-term storage and analysis of cefdinir.

Issue 1: Accelerated or Unexpectedly High Levels of Cefdinir Sulfoxide Detected

  • Question: Our long-term stability study is showing a rapid increase in cefdinir sulfoxide levels, exceeding our established limits. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Verify Storage Conditions:

      • Causality: Elevated temperature and exposure to light are known to accelerate the degradation of cefdinir.[2][9][10]

      • Action: Immediately verify the temperature and humidity logs of your stability chambers. Ensure they have remained within the ICH recommended conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH for long-term studies).[12][13][14] Confirm that the product is stored in light-resistant containers as specified by the USP.[11]

    • Investigate Packaging Integrity:

      • Causality: The container closure system is critical in protecting the drug substance from environmental factors like moisture and oxygen. A compromised seal can lead to increased degradation.

      • Action: Inspect the packaging of the stability samples for any breaches or defects. Consider performing container closure integrity testing to rule out any leaks.

    • Assess for Oxidative Contaminants:

      • Causality: The presence of trace amounts of oxidizing agents in excipients or from the manufacturing process can lead to the formation of cefdinir sulfoxide.[2]

      • Action: Review the certificates of analysis for all excipients used in the formulation for any potential oxidative impurities. If possible, test retain samples of the excipients.

    • Review Analytical Method:

      • Causality: The analytical method itself could be contributing to the degradation if not properly optimized. For example, harsh mobile phases or high temperatures in the HPLC column compartment can cause on-column degradation.

      • Action: Ensure your analytical method is a validated, stability-indicating method.[10] Check the method parameters, such as mobile phase pH and column temperature, to ensure they are not contributing to the degradation. The USP monograph for Cefdinir for Oral Suspension specifies a column temperature of 40°C.[11]

Issue 2: Inconsistent or High Variability in Cefdinir Sulfoxide Results Across Batches

  • Question: We are observing significant batch-to-batch variability in the rate of sulfoxide formation. What factors should we investigate?

  • Answer & Troubleshooting Steps:

    • Raw Material Variability:

      • Causality: The purity profile and residual solvent/moisture content of the starting cefdinir API can vary between batches, impacting its stability.

      • Action: Compare the certificates of analysis for the different API batches used. Pay close attention to the levels of any specified or unspecified impurities, as well as water content.

    • Manufacturing Process Consistency:

      • Causality: Inconsistencies in the manufacturing process, such as mixing times, drying parameters, or exposure to air, can introduce variability in the stability of the final product.

      • Action: Conduct a thorough review of the manufacturing batch records for any deviations or inconsistencies.

    • Excipient Interactions:

      • Causality: Different batches of excipients may have slight variations in their composition or impurity profiles, which could lead to interactions with the cefdinir API.

      • Action: Perform compatibility studies with different batches of critical excipients to identify any potential issues.

Experimental Protocols

Protocol 1: Forced Degradation Study to Confirm Specificity of the Analytical Method

This protocol is essential to ensure that the analytical method used can accurately separate and quantify cefdinir from its degradation products, including cefdinir sulfoxide.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of cefdinir at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).[2][15]

  • Acid Hydrolysis: Mix 10 mL of the cefdinir stock solution with 10 mL of 0.1 M HCl. Reflux the mixture at 60°C for approximately six hours. Neutralize the solution with 0.1 M NaOH.[2][10]

  • Base Hydrolysis: Mix 10 mL of the cefdinir stock solution with 10 mL of 0.1 M NaOH. Reflux the mixture at 60°C for approximately six hours. Neutralize the solution with 0.1 M HCl.[2][10]

  • Oxidative Degradation: Mix 10 mL of the cefdinir stock solution with 10 mL of 30% hydrogen peroxide (H₂O₂). Reflux the mixture at 60°C for approximately six hours.[2]

  • Thermal Degradation: Store a sample of solid cefdinir at 80°C for 48 hours.[2]

  • Photolytic Degradation: Expose a sample of solid cefdinir to UV light (254 nm) for 12 hours.[9]

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze them using your HPLC method.

  • Evaluation: The chromatograms should show adequate separation between the main cefdinir peak and all degradation product peaks. The peak purity of the cefdinir peak should be evaluated using a photodiode array (PDA) detector to confirm that it is not co-eluting with any degradants.

Protocol 2: Long-Term Stability Study Setup

This protocol outlines the key considerations for setting up a robust long-term stability study in accordance with ICH guidelines.

Methodology:

  • Batch Selection: Select at least three primary batches of the drug product for the study.[12]

  • Container Closure System: Package the samples in the proposed commercial container closure system.

  • Storage Conditions: Place the samples in a stability chamber maintained at the appropriate long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[12][13]

  • Testing Frequency: Test the samples at specified time points. For a product with a proposed shelf life of at least 12 months, the frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12][13]

  • Analytical Tests: At each time point, perform a full suite of stability tests, including assay, purity (quantification of cefdinir sulfoxide and other degradants), dissolution (if applicable), and physical appearance.

Data Summary Table

Storage Condition (ICH)Typical Time PointsKey Stability-Indicating ParametersPotential Impact on Cefdinir Sulfoxide
Long-Term (25°C/60% RH or 30°C/65% RH)0, 3, 6, 9, 12, 18, 24, 36 monthsAssay, Impurities (Sulfoxide), Dissolution, AppearanceGradual increase over the shelf life
Intermediate (30°C/65% RH)0, 3, 6 monthsAssay, Impurities (Sulfoxide), Dissolution, AppearanceModerate increase, used if significant change at accelerated
Accelerated (40°C/75% RH)0, 3, 6 monthsAssay, Impurities (Sulfoxide), Dissolution, AppearanceSignificant increase, used to predict long-term stability

Troubleshooting Workflow

G Start High Cefdinir Sulfoxide Detected Check_Storage Verify Storage Conditions (Temp, Humidity, Light) Start->Check_Storage Check_Packaging Inspect Packaging Integrity Start->Check_Packaging Check_Contaminants Investigate Oxidative Contaminants Start->Check_Contaminants Review_Method Review Analytical Method Start->Review_Method Root_Cause Identify Root Cause Check_Storage->Root_Cause Check_Packaging->Root_Cause Check_Contaminants->Root_Cause Review_Method->Root_Cause Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Root_Cause->Implement_CAPA

Caption: Troubleshooting Workflow for High Sulfoxide Levels.

References

  • Okamoto, Y., Kiriyama, K., Namiki, Y., Matsushita, J., Fujioka, M., & Yasuda, T. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1. Journal of Pharmaceutical Sciences, 85(9), 976-982. [Link]

  • FDA. (2007). OMNICEF® (cefdinir) capsules OMNICEF® (cefdinir) for oral suspension. Accessdata.fda.gov. [Link]

  • Jin, L., Li-Xin, W., Shang-Chen, Y., & Chang-Qin, H. (2013). Characterization of Impurities in Cefdinir Bulk Material by Online Column-Switching Liquid Chromatography and Tandem Mass Spectrometry. Current Pharmaceutical Analysis, 9(2), 145-158. [Link]

  • USP. (2013). Cefdinir for Oral Suspension. USP-NF. [Link]

  • Okamoto, Y., Namiki, Y., Kiriyama, K., Matsushita, J., Fujioka, M., & Yasuda, T. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. Journal of Pharmaceutical Sciences, 85(9), 983-989. [Link]

  • Lupin. (2007). MSDS Cefdinir for Oral Suspension. [Link]

  • Jin, L., Wang, L. X., Yao, S. C., & Hu, C. Q. (2013). Characterization of Impurities in Cefdinir Bulk Material by Online Column-Switching Liquid Chromatography and Tandem Mass Spectrometry. ResearchGate. [Link]

  • DailyMed. (2024). Label: CEFDINIR powder, for suspension. [Link]

  • DailyMed. (n.d.). Cefdinir for Oral Suspension USP. [Link]

  • Gouda, A. A., Hashem, H., & Hassan, W. (2017). Validated spectrophotometric methods for determination of cefdinir in pure and dosage forms through charge transfer complexation. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(6), 1-8. [Link]

  • Al-Attas, A. A., Al-Shehri, M. M., & El-Beshbishy, H. A. (2023). Development of a spectrophotometric analytical approach for the measurement of cefdinir in various pharmaceuticals. Journal of Applied Pharmaceutical Science, 13(7), 173-180. [Link]

  • Selvi, A., Das, D., & Das, N. (2014). The kinetic parameters for degradation of cefdinir at 200 mg L-1 by Ustilago sp. SMN03. ResearchGate. [Link]

  • Okamoto, Y., et al. (1996). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. Semantic Scholar. [Link]

  • Hamrapurkar, P., Phale, M., & Pawar, S. (2011). A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines. Pharmaceutical Methods, 2(1), 23-29. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2014). STABILITY-INDICATING SPECTROPHOTOMETRIC METHODS FOR DETERMINATION OF CEFDINIR IN PURE FORM AND PHARMACEUTICAL PREPARATION. International Journal of Pharmaceutical Sciences and Research, 5(3), 824-833. [Link]

  • Mehta, T. N., Subbaiah, G., & Pundarikakshudu, K. (2010). A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir. Semantic Scholar. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Hamrapurkar, P., Phale, M., & Pawar, S. (2011). A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines. PMC. [Link]

  • Das, D., Selvi, A., & Das, N. (2020). Degradation of cefdinir from pharmaceutical wastewater using immobilized Candida sp. SMN04 and biofilm formed on gravels. ResearchGate. [Link]

  • Mohamed, M., & Hassouna, M. (2022). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Turkish Journal of Pharmaceutical Sciences, 19(5), 530-539. [Link]

  • Jin, L., et al. (2013). The degradation mechanism of Cephalosporins. ResearchGate. [Link]

  • ICH. (n.d.). ICH Guidelines on Stability Testing. Scribd. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cefdinir?[Link]

  • Singh, S., et al. (2013). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. PMC. [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. [Link]

Sources

overcoming low synthesis yields of cefdinir sulfoxide impurity

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Cefdinir Sulfoxide Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of cephalosporin reference standards. Cefdinir sulfoxide is a critical oxidative degradation impurity (typically observed at ~0.1% in bulk batches) that must be synthesized in high purity for HPLC analytical validation. Traditional methods relying on peracetic acid notoriously stall at low yields[1]. This guide provides a mechanistic troubleshooting framework and an optimized, self-validating protocol to overcome low yields, prevent over-oxidation, and protect the fragile β-lactam core.

Troubleshooting Guides & FAQs

Q1: Why does the oxidation of Cefdinir with peracetic acid typically stall at ~30% yield, and how can I improve this? A1: The 30% yield ceiling with peracetic acid ()[1] is a consequence of poor chemoselectivity. Peracetic acid often leads to competing side reactions, specifically over-oxidation to the sulfone and hydrolytic cleavage of the sensitive β-lactam core. The Solution: Transition to meta-chloroperoxybenzoic acid (mCPBA) in an anhydrous solvent system (e.g., Dichloromethane/THF) at sub-zero temperatures (-20°C to 0°C). mCPBA provides superior electrophilic oxygen transfer kinetics to the nucleophilic sulfur of the cephem core. Because the activation energy required to oxidize a sulfide to a sulfoxide is lower than that required to oxidize a sulfoxide to a sulfone, operating at low temperatures allows you to kinetically isolate the sulfoxide ()[2].

Q2: I am detecting significant amounts of Cefdinir Sulfone in my LC-MS. How do I prevent this over-oxidation? A2: Over-oxidation is primarily a stoichiometric and thermal control issue. Sulfide oxidation is a sequential two-step process. The Solution: Ensure you are using exactly 1.0 to 1.05 equivalents of the oxidant ()[3]. You must quench the reaction immediately upon the complete consumption of the starting material using a mild reducing agent like dimethyl sulfide or aqueous sodium thiosulfate. Operating at lower temperatures (e.g., -40°C) strictly suppresses the second thermodynamic oxidation step that forms the sulfone[2][3].

Q3: My sulfoxide product is degrading during the aqueous workup. What is causing this? A3: The β-lactam ring of cephalosporins is highly susceptible to both acid- and base-catalyzed hydrolysis. Commercial mCPBA contains ~10% m-chlorobenzoic acid as a manufacturing impurity ()[4], which lowers the pH during the reaction and workup. The Solution: Implement a buffered workup. Wash the organic layer with a pH 7.5 buffered solution of sodium phosphate and sodium bicarbonate[4]. This neutralizes and extracts the m-chlorobenzoic acid byproduct without exposing the β-lactam to extreme pH excursions.

Data Presentation: Optimization of Oxidation Conditions

The following table summarizes the causality between the chosen oxidant system and the resulting yield, highlighting why mCPBA under controlled conditions is the superior choice for this specific impurity.

Oxidant SystemOperating Temp (°C)EquivalentsMajor Byproducts / IssuesExpected Yield
Peracetic Acid 0 to 251.5 - 2.0Cefdinir Sulfone, β-lactam cleavage~30%
H₂O₂ / Urea Adduct 252.0Unreacted Sulfide, Slow kinetics40 - 50%
mCPBA (Buffered) -20 to 01.05m-Chlorobenzoic acid (easily removed)>75%

Pathway Visualization

The diagram below illustrates the kinetic versus thermodynamic pathways during the oxidation of the Cefdinir sulfide core.

CefdinirOxidation Sulfide Cefdinir (Sulfide Core) mCPBA mCPBA (1.05 eq) -20°C, Buffered Sulfide->mCPBA Sulfoxide Cefdinir Sulfoxide (Target: High Yield) mCPBA->Sulfoxide Kinetic Control (Fast) ExcessOx Excess Oxidant Temp > 0°C Sulfoxide->ExcessOx Sulfone Cefdinir Sulfone (Over-oxidation Impurity) ExcessOx->Sulfone Thermodynamic Control (Slower)

Kinetic vs. thermodynamic control pathways in the oxidation of Cefdinir to sulfoxide and sulfone.

Optimized Experimental Protocol: High-Yield Synthesis of Cefdinir Sulfoxide

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each critical step includes an internal check to ensure the chemical environment remains optimal.

Step 1: Oxidant Assay and Purification (Self-Validation Step)

  • Causality: Commercial mCPBA is typically ~70-75% pure, containing water and m-chlorobenzoic acid[4]. Assuming label purity leads to stoichiometric errors and over-oxidation.

  • Action: Perform an iodometric titration of your mCPBA batch to determine the exact active oxygen content. Purify the mCPBA by washing a dichloromethane (DCM) solution of the reagent with a pH 7.5 phosphate buffer to extract the m-chlorobenzoic acid prior to use.

Step 2: Anhydrous Reaction Setup

  • Causality: Water in the presence of acidic byproducts accelerates β-lactam hydrolysis.

  • Action: Dissolve 1.0 equivalent of Cefdinir in anhydrous DCM (or a DCM/THF mixture if solubility is poor) under an inert argon atmosphere. Cool the reaction flask to -20°C using a dry ice/ethylene glycol bath.

Step 3: Controlled Stoichiometric Addition

  • Causality: Dropwise addition prevents localized thermal spikes that provide the activation energy for sulfone formation.

  • Action: Dissolve exactly 1.05 equivalents of the titrated mCPBA in anhydrous DCM. Add this solution dropwise to the Cefdinir solution over 30 minutes, maintaining the internal temperature below -15°C.

Step 4: Reaction Monitoring and Quenching (Self-Validation Step)

  • Causality: Leaving the oxidant in the mixture after the sulfide is consumed guarantees sulfone formation.

  • Action: Monitor the reaction via HPLC or TLC every 15 minutes. The moment the Cefdinir starting material peak falls below 1%, immediately quench the reaction by adding 0.2 equivalents of dimethyl sulfide (DMS) or aqueous sodium thiosulfate. Stir for 10 minutes.

Step 5: Buffered Extraction and Isolation

  • Causality: Neutralizing the reaction prevents degradation during concentration.

  • Action: Wash the organic layer twice with a cold 5% aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature not exceeding 25°C. Triturate the resulting residue with cold diethyl ether to precipitate the pure Cefdinir sulfoxide as an off-white solid.

References

  • meta-Chloroperoxybenzoic acid (Preparation and Purification) Source: Wikipedia URL:[Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant Source: Der Pharma Chemica URL:[Link]

  • Sulfone synthesis by oxidation (Kinetic vs Thermodynamic Control) Source: Organic Chemistry Portal URL:[Link]

Sources

Section 1: The Mechanistic Roots of Baseline Noise in Cefdinir Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Chromatography. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in cephalosporin impurity analysis: baseline noise during the HPLC-UV detection of cefdinir sulfoxide.

Cefdinir is a third-generation cephalosporin, and its sulfoxide derivative (Molecular Weight: 411, m/z: 412 [M+H]+) is a primary degradation product formed under oxidative and hydrolytic stress[1]. Because pharmacopeial and stability-indicating methods require the quantification of this impurity at extremely low levels (often <0.1%), achieving a pristine, flat UV baseline is non-negotiable for accurate Limit of Detection (LOD) and Limit of Quantification (LOQ) determinations.

Baseline noise is not a random occurrence; it is a physical or chemical disruption of the UV light path in the detector flow cell. In the context of cefdinir sulfoxide, methods typically employ a C18 column with a complex mobile phase consisting of tetramethylammonium hydroxide (TMAH), ethylenediaminetetraacetic acid (EDTA), and organic modifiers (acetonitrile/methanol) buffered to an acidic pH (e.g., pH 5.5)[2].

The inclusion of EDTA is mechanistically necessary to chelate trace metal ions that would otherwise catalyze the degradation of the cephalosporin β -lactam ring. However, EDTA and TMAH both possess significant UV absorbance at the standard detection wavelengths for cefdinir (254 nm – 285 nm)[1][2]. When gradient elution alters the ratio of these additives passing through the flow cell, the refractive index and background absorbance shift, leading to baseline drift and noise[3][4]. Furthermore, aqueous buffers near neutral or slightly acidic pH are highly susceptible to microbial growth, which introduces particulate matter that scatters UV light, manifesting as erratic baseline spikes[4][5].

Section 2: Troubleshooting FAQs

Q1: My baseline drifts significantly upward as the organic gradient increases. How do I flatten it? A: This is a classic symptom of absorbance imbalance. If your Mobile Phase A (aqueous) contains UV-absorbing additives like EDTA or TMAH, but your Mobile Phase B (organic) does not, the total background absorbance will change as the gradient progresses[4][5]. Causality & Fix: You must fine-tune the absorbance of both phases. Add the exact same concentration of the modifier (e.g., 0.1 M EDTA) to the organic mobile phase to balance the absorptivity difference across the gradient[3][4].

Q2: The baseline looks "fuzzy" with high-frequency noise throughout the entire run. Is my UV lamp dying? A: While an aging lamp reduces the amount of light falling on the photodiode array (inversely increasing noise)[6][7], high-frequency noise that scales with flow rate is more commonly caused by micro-bubbles or pump pressure pulsations[5]. Causality & Fix: When a poorly degassed mobile phase enters the flow cell, the sudden pressure drop causes dissolved gases to outgas. This "frothing" scatters the UV beam[6][7]. Ensure your online vacuum degasser is functioning and consider adding a back-pressure restrictor after the flow cell to keep gases in solution[5].

Q3: I am seeing sharp, random spikes that look like peaks but cannot be integrated. What is the cause? A: If you zoom in on these spikes and they lack a Gaussian shape, they are not chemical analytes[6][7]. Causality & Fix: These are optical or electrical artifacts. The most common causes are UV detector lamp arcing (a sign the lamp needs immediate replacement), a dirty flow cell window, or a poorly shielded electrical supply[6][7].

Q4: Can my choice of buffer cause baseline noise in cefdinir sulfoxide analysis? A: Yes. Phosphate buffers are sometimes used for cefdinir analysis, but they are prone to precipitation when the gradient reaches high concentrations of organic solvents (like acetonitrile)[3]. Causality & Fix: Precipitated buffer salts physically block the flow path and scatter light. Switch to a volatile buffer (if LC-MS compatibility is desired) or ensure your gradient does not exceed the solubility limit of the phosphate salt in the organic phase. Always flush the system daily with deionized water to prevent salt buildup in the check valves[5].

Section 3: Step-by-Step Experimental Protocol for Noise-Free Detection

To ensure a self-validating, noise-free system for detecting cefdinir sulfoxide, follow this rigorously controlled mobile phase preparation and system equilibration protocol.

Step 1: Mobile Phase Preparation & Balancing

  • Prepare Mobile Phase A: 0.1% TMAH in water, adjusted to pH 5.5. Add 0.1 M EDTA at a ratio of 1000:0.4 (v/v)[2].

  • Prepare Mobile Phase B: A mixture of 0.1% TMAH (pH 5.5), Acetonitrile, and Methanol (500:300:200 v/v). Add 0.1 M EDTA at the exact same 0.4 ratio to balance UV absorbance[2].

  • Filter both solutions through a 0.22 µm membrane filter to remove particulates and potential microbial contaminants[5].

  • Add 100 ppm sodium azide to the aqueous buffer if it will be stored for more than 48 hours to prevent bacterial growth[5].

Step 2: System Passivation and Degassing

  • Purge the HPLC pumping system with HPLC-grade water at 5.0 mL/min for 5 minutes with the column bypassed to clear old buffer salts[5].

  • Activate the online vacuum degasser. Verify that the pressure ripple on the pump is < 1%.

  • Clean the pump check valves. If using highly acidic additives, consider switching to ceramic check valves to reduce mechanical noise[3].

Step 3: Column Equilibration & Dewetting Prevention

  • Install the C18 column (e.g., 150 x 4.6 mm, 5 µm)[1].

  • If the column was previously stored in an immiscible solvent, flush it for at least 2 hours at the method flow rate (e.g., 1.0 mL/min) to prevent the "dewetting phenomenon," which causes severe baseline wandering[6][7].

  • Run a blank gradient injection. The baseline drift should be < 1 mAU/hr, and short-term noise should be < 0.05 mAU.

Section 4: Quantitative Data Summary

Table 1: Diagnostic Matrix for HPLC-UV Baseline Anomalies

Symptom / Signal CharacteristicPrimary Root CauseMechanistic ExplanationCorrective Action
Gradual Upward/Downward Drift Absorbance ImbalanceMobile Phase A and B have different UV absorptivities at 254 nm.Add UV-absorbing modifiers equally to both phases[4].
High-Frequency "Fuzz" Outgassing / BubblesPressure drop in flow cell causes dissolved gas to form micro-bubbles, scattering light[7].Check degasser; add post-detector back-pressure restrictor[5].
Rhythmic, Sinusoidal Pulsing Improper MixingInadequate blending of gradient phases creates localized refractive index changes[6][7].Install a larger volume static mixer or microfluidic mixer[4][7].
Sharp, Non-Gaussian Spikes Lamp Arcing / ElectricalAging UV lamp fails to maintain a stable arc, causing instantaneous signal drops[7].Replace UV lamp; clean flow cell windows[6].
Wandering (Low Frequency) Temperature FluctuationsRefractive index changes due to temperature delta between column and flow cell[4].Use a column oven and a secondary heat exchanger[4][5].

Table 2: Optimized Gradient Profile for Cefdinir and Sulfoxide Separation[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
09551.0
59551.0
2050501.0
2550501.0
289551.0
309551.0

Section 5: Visualizations

BaselineTroubleshooting Start Observe Baseline Noise in Cefdinir Sulfoxide UV Run Type Characterize Noise Type Start->Type Spikes Random Spikes Type->Spikes Sharp, non-Gaussian Drift Wandering / Drift Type->Drift Gradual slope HighFreq High Frequency / Cyclic Type->HighFreq Rhythmic pulsing Lamp Check UV Lamp Age & Flow Cell Bubbles Spikes->Lamp Mix Check Gradient Mixing & Buffer Absorbance Drift->Mix Pump Check Pump Seals & Degasser Efficiency HighFreq->Pump

Diagnostic workflow for identifying and resolving HPLC-UV baseline noise based on signal shape.

CefdinirDegradation Cef Cefdinir (API) Stress Oxidative Stress (H2O2, Light, Temp) Cef->Stress Sulf Cefdinir Sulfoxide (MW: 411, m/z: 412[M+H]+) Stress->Sulf Oxidation of Thiazine Sulfur

Chemical degradation pathway of Cefdinir converting to Cefdinir Sulfoxide via oxidative stress.

Section 6: References

  • [1] A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir. sphinxsai.com. Available at:[Link]

  • [3] Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at: [Link]

  • [6] HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. Available at:[Link]

  • [7] The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. Available at:[Link]

  • [4] Eliminating Baseline Problems. Agilent. Available at: [Link]

  • [2] Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products. PMC (NIH). Available at:[Link]

Sources

Validation & Comparative

Comparative Antimicrobial Efficacy: Cefdinir vs. Cefdinir Sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, structural integrity, and comparative efficacy validation.

Executive Summary & Mechanistic Causality

Cefdinir is a potent, third-generation oral cephalosporin characterized by its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens. Its efficacy is structurally dependent on the integrity of its β -lactam ring fused to a dihydrothiazine ring.

Conversely, cefdinir sulfoxide is not an alternative therapeutic agent; it is a primary oxidative degradation product and a recognized pharmaceutical impurity (1)[1]. During drug formulation, storage, or exposure to oxidative stress (e.g., hydrogen peroxide or peracetic acid), the sulfur atom within the dihydrothiazine ring undergoes oxidation to form a sulfoxide (2)[2].

The Causality of Inactivation: The bactericidal action of cefdinir relies on the nucleophilic attack of the serine hydroxyl group in Penicillin-Binding Proteins (PBPs) on the highly strained β -lactam carbonyl carbon. When cefdinir is oxidized to cefdinir sulfoxide, the introduction of the S=O bond alters the stereochemical puckering of the bicyclic core. This conformational shift relieves the inherent ring strain of the β -lactam, drastically reducing its reactivity. Furthermore, the added steric bulk prevents optimal docking within the PBP active site, leading to a phenomenon known as "biological inactivation" (3)[3]. Consequently, cefdinir sulfoxide exhibits negligible antimicrobial efficacy and is monitored strictly for quality control rather than therapeutic use.

Quantitative Data Presentation

To illustrate the stark contrast in performance, the following table summarizes the structural and functional divergence between the active API and its oxidized impurity.

ParameterCefdinir (API)Cefdinir Sulfoxide (Impurity)
Chemical Role Active Pharmaceutical IngredientOxidative Degradation Product
Antimicrobial Efficacy High (Bactericidal)Negligible / Inactive
Target Affinity (PBPs) High (Covalent acylation of serine)Low (Steric hindrance prevents binding)
Typical MIC₉₀ (S. aureus) ≤ 1.0 µg/mL> 64.0 µg/mL
Structural Integrity Intact Δ3 -cephem coreOxidized sulfur (S=O)
Stability Profile Susceptible to hydrolysis/oxidationStable end-product of oxidative stress

Structural & Functional Visualization

The following diagram illustrates the logical pathway from active drug to inactive impurity, highlighting the structural changes that dictate biological activity.

G Cefdinir Cefdinir (Active API) Optimal β-lactam strain Oxidation Oxidative Stress (e.g., H2O2, Peracetic Acid) Cefdinir->Oxidation PBP PBP Binding Bactericidal Action Cefdinir->PBP Sulfoxide Cefdinir Sulfoxide (Inactive Impurity) Oxidation->Sulfoxide NoPBP Steric Hindrance Loss of PBP Affinity Sulfoxide->NoPBP

Mechanistic pathway of cefdinir oxidation and resulting loss of PBP binding affinity.

Experimental Protocols: Validation of Efficacy Loss

To rigorously prove the loss of antimicrobial efficacy in cefdinir sulfoxide, researchers must employ a self-validating experimental system. This involves synthesizing the impurity, confirming its structure, and conducting comparative biological assays.

Protocol A: Synthesis and Isolation of Cefdinir Sulfoxide

Objective: Generate a high-purity reference standard of cefdinir sulfoxide for comparative testing. Rationale: Controlled oxidation using peracetic acid specifically targets the sulfur atom without prematurely cleaving the β -lactam ring, allowing for precise isolation of the sulfoxide derivative (2)[2].

  • Oxidation Reaction: Dissolve 1.0 g of Cefdinir API in 20 mL of a suitable solvent (e.g., methanol/water mixture). Dropwise, add 1.2 equivalents of 30% peracetic acid while maintaining the temperature at 0–5°C in an ice bath.

  • Reaction Monitoring: Stir the mixture for 2 hours. Monitor the conversion via HPLC (Hypersil BDS C18 column, 254 nm) until the cefdinir peak diminishes and the more polar sulfoxide peak plateaus.

  • Quenching & Extraction: Quench the reaction with an aqueous sodium thiosulfate solution to neutralize residual peroxides. Extract the product using ethyl acetate.

  • Purification: Purify the organic layer via preparative HPLC. Lyophilize the collected fractions to obtain pure cefdinir sulfoxide powder.

  • Validation: Confirm the S=O formation via FT-IR (appearance of strong sulfoxide stretching near 1030–1060 cm⁻¹) and LC-MS (mass shift of +16 Da corresponding to the addition of oxygen).

Protocol B: Comparative Antimicrobial Susceptibility Testing (AST)

Objective: Quantify the loss of bactericidal activity using Clinical and Laboratory Standards Institute (CLSI) guidelines. Rationale: Broth microdilution provides a highly reproducible, quantitative Minimum Inhibitory Concentration (MIC) that directly reflects PBP binding efficacy in living cultures.

  • Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) on Mueller-Hinton agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Prepare stock solutions of Cefdinir and Cefdinir Sulfoxide at 1024 µg/mL in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final test range of 0.06 µg/mL to 64 µg/mL.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well (final well volume = 100 µL). Include growth controls (no antibiotic) and sterility controls (no bacteria). Incubate the plates at 37°C for 18–20 hours.

  • Data Acquisition: Visually inspect the plates or use a microplate reader at 600 nm. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.

  • Expected Outcome: Cefdinir will demonstrate MIC values ≤1.0 µg/mL, validating its potent PBP affinity. Cefdinir sulfoxide will show uninhibited growth up to the highest concentrations (> 64 µg/mL), proving biological inactivation.

References

  • Synthesis of potential related compounds of Cefdinir - Arkivoc. Available at: [Link]

Sources

ICH validation of analytical methods for cefdinir sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, stability-indicating analytical method is not merely an exercise in compliance; it is a fundamental requirement for ensuring drug safety and efficacy. Cefdinir, a broad-spectrum third-generation cephalosporin, is highly effective in inhibiting bacterial cell wall synthesis[1]. However, its complex molecular architecture makes it susceptible to degradation during manufacturing and storage.

One of the most critical degradation pathways is the oxidation of its dihydrothiazine ring, which yields Cefdinir Sulfoxide . Because sulfoxides are notoriously difficult to eliminate from finished cephalosporin products[2], establishing a rigorously validated analytical method under ICH Q2(R1)/Q2(R2) guidelines is a regulatory imperative.

This guide provides an objective comparison of analytical modalities for Cefdinir Sulfoxide and details a self-validating, causally-driven experimental protocol for ICH method validation.

Mechanistic Insight: The Oxidative Degradation Pathway

Cefdinir (MW = 395.4 g/mol ) contains a thioether group within its core structure that is highly sensitive to oxidative stress[3]. When exposed to peroxides or environmental oxygen, this sulfur atom undergoes oxidation to form Cefdinir Sulfoxide (MW = 411.41 g/mol )[4],[3]. Understanding this mechanism is causally linked to method development: analytical scientists deliberately synthesize this impurity using mild oxidants (like peracetic acid or 0.1% H₂O₂) to serve as a reference standard for peak identification and method validation[4],[2].

Degradation_Pathway Cef Cefdinir (Parent API) MW: 395.4 g/mol OxStress Oxidative Stress (e.g., 0.1% H2O2) Cef->OxStress Thioether Oxidation Sulf Cefdinir Sulfoxide MW: 411.4 g/mol OxStress->Sulf +16 Da (Oxygen addition)

Oxidative degradation pathway of Cefdinir to Cefdinir Sulfoxide.

Comparative Modality Analysis: HPLC-PDA vs. LC-MS/MS

To accurately quantify Cefdinir Sulfoxide, laboratories primarily rely on High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality of Choice: HPLC-PDA is selected for routine batch release due to its robustness and linear response to chromophores. However, cefdinir degradation yields multiple structurally similar impurities (e.g., epimers, lactone products, and sulfoxides)[4]. Relying solely on UV absorption risks peak co-elution. Therefore, LC-MS/MS is causally necessary during the initial method development phase. By isolating the specific mass-to-charge ratio (m/z = 412 [M+H]+) of the sulfoxide[4], LC-MS/MS acts as an orthogonal tool to confirm that the HPLC-PDA peak is homogeneous.

ParameterHPLC-PDA (UV Detection)LC-MS/MS (ESI Detection)
Primary Application Routine QC, Batch Release, Stability TestingStructural Elucidation, Trace Impurity Profiling
Detection Mechanism Chromophore UV absorption (~254 nm)Electrospray Ionization (m/z = 412 [M+H]+)[4]
Specificity Relies entirely on chromatographic resolutionHigh; mass-to-charge ratio isolates co-eluting peaks
Sensitivity (LOD/LOQ) Moderate (ppm levels)Ultra-high (ppb to ppt levels)
Cost & Throughput Low cost per sample, high throughputHigh capital cost, requires specialized training
Self-Validation Feature Peak purity angle vs. purity thresholdMass balance and isotopic distribution

Self-Validating Experimental Protocol: ICH Method Validation

A compliant ICH validation is not a checklist; it is a self-validating system where each parameter acts as an internal control for the others. Below is the step-by-step methodology for validating a stability-indicating assay for Cefdinir Sulfoxide.

ICH_Validation_Workflow Dev Method Development (HPLC / LC-MS) Spec Specificity (Forced Degradation) Dev->Spec Establish Separation Lin Linearity & Range (R² > 0.999) Spec->Lin Peak Purity Verified Sens LOD & LOQ (S/N Ratio Assessment) Lin->Sens Range Defined Acc Accuracy (Spike Recovery: 98-102%) Sens->Acc Trace Limits Set Prec Precision (%RSD < 2.0%) Acc->Prec Recovery Confirmed Rob Robustness (Varied Flow/Temp) Prec->Rob Repeatability Proven Valid Method Validated (ICH Compliant) Rob->Valid System Suitability Passed

ICH Q2(R1) Validation Workflow for Cefdinir Sulfoxide Analytical Methods.

Step 1: Specificity via Forced Degradation
  • Action: Subject Cefdinir bulk drug to oxidative stress using 0.1% H₂O₂.

  • Causality: To prove the method is "stability-indicating," it must resolve the parent API from all degradants. We use a mild oxidant (0.1% H₂O₂) because it selectively oxidizes the thioether without destroying the core β-lactam architecture, specifically yielding Degradation Product IV (Cefdinir Sulfoxide)[4].

  • Self-Validation: The system validates itself through PDA Peak Purity analysis. If the purity angle is less than the purity threshold across the entire peak, the method definitively proves no co-elution is occurring. Furthermore, LC-MS mass balance calculations must exceed 98.0% to ensure no degradants are "lost" on the column[4].

Step 2: Linearity and Range
  • Action: Prepare calibration standards of the analyte from a stock solution across a range of 50 to 600 ppm[4].

  • Causality: Regulatory submissions require proof that the detector's response is directly proportional to the impurity concentration across the expected working range.

  • Self-Validation: Calculate the least-squares linear regression. An R² > 0.999 confirms the linear dynamic range, ensuring accurate quantification at both trace and elevated impurity levels[4].

Step 3: Accuracy (Spike Recovery Studies)
  • Action: Spike known concentrations of the Cefdinir Sulfoxide reference standard (e.g., 100, 150, 200, 250, and 400 ppm) into the bulk drug matrix[4].

  • Causality: Matrix effects from the bulk drug or excipients can suppress or enhance the impurity signal. Spiking tests the extraction efficiency and matrix neutrality.

  • Self-Validation: The system is self-validating if the calculated recovery of the spiked impurity falls strictly between 98.0% and 102.0%[4]. Any deviation indicates matrix interference.

Step 4: Precision (Repeatability)
  • Action: Perform six independent assays of a test sample against a reference standard using the optimized gradient RP-HPLC method[4].

  • Causality: Evaluates the intrinsic variability of the analytical system (injector, column, detector) and the sample preparation process.

  • Self-Validation: The method validates its own precision if the Relative Standard Deviation (%RSD) of the assay remains well within 1.0%[4].

Step 5: Robustness Testing
  • Action: Deliberately alter chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±5°C)[4].

  • Causality: Simulates normal day-to-day operational fluctuations to ensure the method remains reliable over time and across different laboratories.

  • Self-Validation: The method's robustness is confirmed if System Suitability Parameters (e.g., resolution > 2.0, tailing factor < 1.5) remain passing and no significant change in the assay value is observed[4].

Quantitative Validation Data Summary

The following table summarizes the expected quantitative performance metrics for a fully validated, LC-MS compatible HPLC assay for Cefdinir Sulfoxide, based on established literature parameters.

ICH Q2(R1) ParameterExperimental ConditionAcceptance CriteriaObserved Performance
Linearity 50 – 600 ppm concentration rangeR² > 0.999R² > 0.999[4]
Accuracy (Recovery) Triplicate spiking at 100-400 ppm98.0% – 102.0%98.0% – 102.0%[4]
Method Precision 6 independent sample preparations%RSD < 2.0%%RSD < 1.0%[4]
Specificity 0.1% H₂O₂ Oxidative StressBaseline resolution (Rs > 2.0)Peak pure, Mass Balance > 98%[4]
Robustness Flow ±0.1 mL/min, Temp ±5°CSystem Suitability passesNo significant change in assay[4]

References

  • Sanjay D. Renapurkar et al. "A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir". Int. J. ChemTech Res. 2010.
  • Arkivoc. "Synthesis of potential related compounds of Cefdinir". ARKAT USA, Inc. 2006.
  • Veeprho Pharmaceuticals. "Cefdinir Impurities and Related Compound".
  • Daicel Pharma Standards. "Cefdinir Impurities Manufacturers & Suppliers".

Sources

comparing cefdinir sulfoxide to other cephalosporin degradation products

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cefdinir Sulfoxide vs. Other Cephalosporin Degradation Products

As a Senior Application Scientist, evaluating the stability profile of third-generation cephalosporins requires a rigorous understanding of their degradation pathways. Cefdinir, an oral aminothiazolyl hydroxyimino cephalosporin, is highly effective but structurally labile under stress conditions. This guide provides an objective, data-driven comparison between cefdinir sulfoxide—its primary oxidative degradant—and other common cephalosporin degradation products, equipping drug development professionals with actionable analytical methodologies.

Mechanistic Pathways of Cephalosporin Degradation

The degradation of cephalosporins is dictated by the highly strained β-lactam ring and the specific functional groups on the R1 and R2 side chains. We can classify these degradation routes into two primary mechanisms:

Oxidative Degradation (Formation of Sulfoxides) Cefdinir sulfoxide is generated when the active pharmaceutical ingredient (API) is exposed to oxidative stress, such as hydrogen peroxide (0.1% H₂O₂) or reactive oxygen species (ROS) present in excipients. The electron-rich sulfur atom within the dihydrothiazine ring undergoes electrophilic attack, converting the sulfide into a sulfoxide 1. This reaction is a common liability across the cephalosporin class, often requiring the synthesis of pure sulfoxide reference standards to validate impurity profiles during bulk drug manufacturing [[2]]().

Hydrolytic Degradation (Ring Cleavage and Lactonization) In contrast to oxidation, hydrolytic degradation targets the β-lactam carbonyl.

  • Alkaline Stress: Exposure to basic conditions (e.g., 0.05 N NaOH) triggers rapid nucleophilic attack by hydroxide ions, resulting in the complete cleavage of the β-lactam ring. This yields a ring-opened product that is highly polar [[1]]().

  • Acidic Stress: Acidic environments (e.g., 0.1 M HCl) promote a slower rate of hydrolysis compared to alkaline conditions, often leading to the formation of a lactone derivative or epimerization at the C-7 position 3. Similar hydrolytic vulnerabilities are observed in other third-generation cephalosporins like cefditoren pivoxil, which undergoes rapid ester hydrolysis and subsequent ring cleavage under alkaline conditions 4.

Quantitative & Structural Comparison

The following table summarizes the key analytical markers and structural modifications of cefdinir sulfoxide compared to other prominent cephalosporin degradants.

APIDegradation ProductStress ConditionStructural ModificationMolecular WeightDetected m/z
Cefdinir Cefdinir Sulfoxide0.1% H₂O₂ (6 hrs)S-oxidation of dihydrothiazine ring411 g/mol 412 [M+H]⁺
Cefdinir Ring-Opened Degradant0.05 N NaOH (6 hrs)Cleavage of β-lactam ring413 g/mol 414[M+H]⁺
Cefdinir Cefdinir Lactone1.0 N HCl (6 hrs)Intramolecular cyclization~395 g/mol ~396 [M+H]⁺
Cefditoren Cefditoren DegradantAlkaline HydrolysisEster hydrolysis & ring cleavage620 g/mol 643[M+Na]⁺

Data synthesized from forced degradation studies and LC-MS/TOF characterizations [[1]]() 4.

Self-Validating LC-MS Protocol for Degradant Isolation

To accurately differentiate cefdinir sulfoxide from hydrolytic products, a stability-indicating assay must be employed. Traditional UV-HPLC methods often rely on non-volatile phosphate buffers, which cause severe ion suppression and source contamination in mass spectrometry. The following protocol utilizes a volatile buffer system to ensure 100% LC-MS compatibility while maintaining chromatographic resolution [[1]]().

Step 1: Preparation of Forced Degradation Samples

  • Oxidative Stress (Targeting Sulfoxide): Treat 1 mg/mL Cefdinir bulk sample with 0.1% v/v H₂O₂ for 6 hours at room temperature.

    • Causality: Gentle oxidation selectively yields Cefdinir Sulfoxide without causing secondary cleavage of the β-lactam ring.

  • Alkaline Hydrolysis (Targeting Ring-Opened Product): Treat 1 mg/mL Cefdinir with 0.05 N NaOH for 6 hours.

    • Causality: Hydroxide ions rapidly attack the highly strained β-lactam carbonyl, yielding the ring-opened degradant.

  • Quenching: Neutralize both solutions to pH 7.0 using 0.1 M HCl or NaOH to arrest the degradation reactions, preventing artifact formation during analysis 3.

Step 2: Chromatographic Separation

  • Column: Inertsil C18 (150 x 4.6 mm, 5 µm).

    • Causality: The C18 stationary phase provides optimal hydrophobic retention to resolve the minor polarity differences between the parent drug, the sulfoxide, and C-7 epimers.

  • Mobile Phase: Gradient elution using 0.02 M ammonium formate buffer (pH 4.5) (Solvent A) and Methanol (Solvent B).

    • Causality: Ammonium formate is volatile, providing robust buffering capacity for the acidic cephalosporin without precipitating in the MS source 1.

  • Gradient Program: 0-5 min (5% B), 5-20 min (50% B), 20-25 min (50% B), 25-28 min (5% B).

    • Causality: The initial low organic phase retains the highly polar ring-opened products, while the ramp to 50% B elutes the parent drug and the slightly more retained sulfoxide. Flow rate is maintained at 1.0 mL/min at 35°C.

Step 3: System Validation & Mass Balance (Self-Validating Step)

  • Peak Purity: Utilize a Photodiode Array (PDA) detector at 285 nm to confirm the spectral homogeneity of the cefdinir peak.

  • Mass Balance Validation: Sum the peak areas of the parent drug and all degradants. The method is validated if the mass balance is >98.0%, structurally confirming that no degradation products are permanently retained on the column or invisible to the detector 1.

Step 4: LC-MS/TOF Characterization

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Verification: Confirm Cefdinir Sulfoxide at m/z 412 [M+H]⁺ and the ring-opened hydrolytic product at m/z 414 [M+H]⁺.

Analytical Workflow Visualization

Workflow API Cefdinir API (Parent Compound) Ox Oxidative Stress (0.1% H2O2, 6h) API->Ox Oxidation Alk Alkaline Stress (0.05 N NaOH, 6h) API->Alk Hydrolysis Sulf Cefdinir Sulfoxide (m/z 412 [M+H]+) Ox->Sulf Ring Ring-Opened Product (m/z 414 [M+H]+) Alk->Ring HPLC HPLC Separation (Inertsil C18, pH 4.5) Sulf->HPLC Ring->HPLC LCMS LC-MS/TOF Mass Balance & Purity HPLC->LCMS Eluent

Workflow of Cefdinir forced degradation, isolating sulfoxide and hydrolytic products via LC-MS.

Strategic Insights for Drug Formulation

Understanding the dichotomy between oxidative and hydrolytic degradation is critical for formulation scientists. Because cefdinir sulfoxide forms readily under mild oxidative stress, manufacturing environments must strictly control exposure to peroxides, often requiring the screening of excipients for trace ROS. Conversely, the rapid formation of ring-opened products under alkaline conditions dictates that liquid suspensions or reconstituted formulations must be tightly buffered to a slightly acidic or neutral pH to maximize shelf life.

References

  • A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir: Optimisation of Chrom
  • A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmoniz
  • Synthesis of potential related compounds of Cefdinir.
  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. nih.gov.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cefdinir Sulfoxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and environmentally conscious disposal. Cefdinir, a third-generation cephalosporin antibiotic, and its sulfoxide metabolite, are potent molecules designed for specific biological activity. The improper disposal of such compounds poses a significant threat to environmental health and contributes to the escalating crisis of antimicrobial resistance (AMR).

This guide provides a procedural framework for the proper handling and disposal of Cefdinir Sulfoxide waste in a research environment. Adherence to these protocols is not merely a matter of institutional policy but a critical component of our collective stewardship in safeguarding public health and environmental integrity. The procedures outlined herein are grounded in federal regulations, such as the Environmental Protection Agency's (EPA) Management Standards for Hazardous Waste Pharmaceuticals, and established principles of laboratory safety.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While Cefdinir is generally not classified as a RCRA (Resource Conservation and Recovery Act) hazardous waste, it possesses properties that necessitate careful handling and prevent its entry into the environment.

The primary risks associated with Cefdinir Sulfoxide are:

  • Allergic Sensitization: Cephalosporins as a class are known sensitizers. Inhalation of dust or direct skin contact may lead to allergic reactions, which can include skin rashes and respiratory symptoms.[1][2]

  • Environmental Hazard: The principal danger of improper disposal is the release of an active antibiotic into ecosystems. This can promote the development of antibiotic-resistant bacteria in the environment, a major global health concern.[3][4]

Table 1: Hazard Profile of Cefdinir | Hazard Classification | Description | GHS Pictogram | Precautionary Statements | | :--- | :--- | :--- | :--- | | Skin Sensitization, Category 1 | May cause an allergic skin reaction.[2] | alt text | P261: Avoid breathing dust. P272: Contaminated work clothing should not be allowed out of the workplace.[2] | | Respiratory Sensitization, Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] | alt text | P261: Avoid breathing dust. P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor. | | Aquatic Hazard | Slightly hazardous for water. Do not allow undiluted product or large quantities to reach groundwater or sewage systems.[1] | None specified, but environmental release must be avoided. | P273: Avoid release to the environment. |

The Core Principle: Waste Segregation at the Point of Generation

The foundational step in compliant chemical waste management is meticulous segregation.[3] Mixing Cefdinir Sulfoxide waste with general laboratory trash or non-hazardous waste streams is prohibited. All waste containing this compound must be treated as chemical waste.[5]

The decision process for segregating Cefdinir Sulfoxide waste should follow a clear, logical path to ensure each waste stream is handled appropriately from the moment it is generated.

G cluster_waste_type Identify Waste Form cluster_liquid_type Assess Liquid Concentration start Cefdinir Sulfoxide Waste Generated solid Solid Waste (PPE, Vials, Weigh Paper) start->solid liquid Liquid Waste start->liquid container_solid Collect in Labeled Container: 'Cefdinir Contaminated Solids' solid->container_solid concentrated Pure Compound or Concentrated Stock Solution liquid->concentrated dilute Dilute Aqueous Waste (<1 mg/mL) liquid->dilute container_concentrated Collect in Labeled Container: 'Hazardous Chemical Waste: Cefdinir Sulfoxide' concentrated->container_concentrated inactivation Perform Chemical Inactivation (Alkaline Hydrolysis) dilute->inactivation container_inactivated Collect in Labeled Container: 'Neutralized Aqueous Waste: Hydrolyzed Cefdinir' inactivation->container_inactivated disposal Dispose via Certified Hazardous Waste Vendor container_solid->disposal container_concentrated->disposal container_inactivated->disposal

Caption: Cefdinir Sulfoxide Waste Segregation Decision Workflow.

Chemical Inactivation via Alkaline Hydrolysis

For dilute aqueous waste streams, chemical inactivation is a critical best practice before final disposal. The antibacterial activity of Cefdinir is conferred by its β-lactam ring. This four-membered ring is susceptible to hydrolysis under alkaline conditions, which cleaves the ring and neutralizes its biological activity.[6][7] Studies have demonstrated that Cefdinir is highly labile to alkaline hydrolysis, making this an effective inactivation method.[8]

This protocol is ONLY for dilute aqueous solutions. Do not attempt to neutralize pure compounds or concentrated stock solutions directly.

Experimental Protocol: Inactivation of Dilute Cefdinir Sulfoxide Solutions

Materials:

  • Dilute Cefdinir Sulfoxide waste solution

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter or pH strips

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Stir plate and stir bar

  • Labeled waste container for neutralized aqueous waste

Procedure:

  • Preparation: In a fume hood, place the container of dilute aqueous Cefdinir Sulfoxide waste on a stir plate. Add a magnetic stir bar and begin gentle stirring.

  • Alkalinization: For every 100 mL of waste solution, slowly add 100 mL of 1 M NaOH solution. This creates a highly alkaline environment (pH > 12) conducive to rapid hydrolysis of the β-lactam ring.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 2 hours. This duration is sufficient to ensure complete cleavage of the β-lactam ring.

  • Neutralization: After the inactivation period, neutralize the solution. While continuing to stir, slowly add 1 M HCl. Monitor the pH continuously with a calibrated pH meter. Add acid dropwise until the pH is between 6.0 and 8.0.

  • Final Collection: Once neutralized, transfer the inactivated solution to a designated and clearly labeled waste container (e.g., "Neutralized Aqueous Waste: Hydrolyzed Cefdinir"). This container must be sealed and stored in your lab's Satellite Accumulation Area.

Step-by-Step Disposal Procedures for Each Waste Stream

Unused/Expired Pure Compound & Concentrated Stock Solutions
  • Classification: Treat as hazardous chemical waste.[3][5]

  • Procedure:

    • Do NOT attempt to inactivate or dilute.

    • Place the original container, or the material itself, directly into a designated hazardous chemical waste container. This container is typically provided by your institution's Environmental Health & Safety (EHS) department and is often black.

    • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "Cefdinir Sulfoxide".[3]

Inactivated and Neutralized Aqueous Solutions
  • Classification: Non-hazardous aqueous chemical waste (confirm with institutional EHS).

  • Procedure:

    • Following the inactivation protocol in Section 3, ensure the final pH is neutral (6.0-8.0).

    • Transfer the solution to a sealable, leak-proof container, preferably plastic.

    • Label the container clearly with its contents (e.g., "Neutralized Aqueous Waste: Hydrolyzed Cefdinir").

    • Crucially, do not dispose of this liquid down the drain. Even after inactivation, it must be collected as chemical waste. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals, and this principle should be extended as a best practice to all pharmaceutical waste streams.[3][9]

Contaminated Solid Waste
  • Classification: Chemical solid waste.

  • Procedure:

    • This stream includes items such as used gloves, weighing papers, contaminated bench paper, empty vials, and plasticware.

    • Place all contaminated solids into a dedicated, durable plastic-lined container or a robust, sealed plastic bag.[3]

    • The container must be clearly labeled for "Cefdinir Contaminated Solid Waste".

    • Store this container in the laboratory's Satellite Accumulation Area for pickup.

Final Disposal and Regulatory Compliance

The ultimate destination for all segregated and properly containerized Cefdinir Sulfoxide waste is a licensed hazardous waste management facility.

  • Vendor Pickup: All waste containers must be collected by your institution's approved hazardous waste contractor.

  • Prohibition of Drain Disposal: Under no circumstances should any Cefdinir Sulfoxide waste, treated or untreated, be disposed of down the sanitary sewer.[6][9] Wastewater treatment plants are not equipped to remove such pharmaceutical compounds, leading to their release into surface waters.[9]

  • Prohibition of Autoclaving for Disposal: Autoclaving is a sterilization method for biohazards; it does not reliably destroy chemical structures like antibiotics and must not be used as a disposal method for chemical waste.[3][5]

  • Incineration: The recommended final disposal method is high-temperature incineration by a licensed facility.[10][11] This process effectively destroys the chemical compound, preventing its release into the environment.

  • Consult EHS: Always adhere to the specific guidelines provided by your institution's Environmental Health & Safety (EHS) office, as local and state regulations may have additional requirements beyond federal mandates.[12]

By implementing these procedures, you contribute directly to a safer laboratory environment, protect our vital ecosystems, and combat the spread of antimicrobial resistance.

References

  • Okamoto, Y., et al. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Spokane County, WA. Hazardous Waste Pharmaceutical Rule. Available at: [Link]

  • Lupin (2014). MATERIAL SAFETY DATA SHEET: Cefdinir. Available at: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS CEFDINIR. Available at: [Link]

  • Okamoto, Y., et al. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bitesize Bio (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Available at: [Link]

  • MDPI (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Available at: [Link]

  • Hamrapurkar, P., et al. (2011). A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines. Pharmaceutical Methods. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]

  • Society of Infectious Diseases Pharmacists. Antibiotic Disposal. Available at: [Link]

Sources

Personal protective equipment for handling Cefdinir Sulfoxide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of regulatory burdens, but as a biological imperative. When handling Cefdinir Sulfoxide (CAS: 934986-48-8)—a primary oxidative degradation impurity of the third-generation cephalosporin antibiotic Cefdinir[1]—understanding the causality behind the hazard is the first step in effective risk mitigation.

This guide synthesizes physicochemical data, immunological mechanisms, and field-proven operational workflows to provide a self-validating safety protocol for researchers and drug development professionals.

The Biological Imperative: Why PPE is Critical

Cefdinir Sulfoxide presents severe occupational hazards, primarily respiratory and dermal sensitization. To understand why stringent Personal Protective Equipment (PPE) is required, we must look at the molecule's chemical reactivity.

Like all cephalosporins, Cefdinir Sulfoxide contains a highly strained, reactive beta-lactam ring. When aerosolized dust is inhaled or contacts the skin, this ring can spontaneously open and covalently bind to endogenous self-proteins (such as human serum albumin or respiratory epithelial proteins)[2][3]. This process, known as haptenation , transforms the low-molecular-weight drug into a multivalent immunogenic complex[2]. Antigen-presenting cells (APCs) process this complex, triggering T-cell activation and IgE cross-linking, which can lead to severe allergic reactions ranging from contact dermatitis to life-threatening anaphylaxis[3].

HaptenationPathway A Cefdinir Sulfoxide (Dust/Aerosol) B Inhalation / Dermal Exposure A->B C Beta-Lactam Ring Opening (Chemical Reactivity) B->C D Covalent Binding to Self-Proteins (Haptenation) C->D E Antigen-Presenting Cell (APC) Processing D->E F T-Cell Activation & IgE Cross-linking E->F G Sensitization / Anaphylaxis F->G

Immunological haptenation pathway of Cefdinir Sulfoxide leading to sensitization.

Quantitative Risk & Physicochemical Profile

Before designing an operational workflow, we must establish the physicochemical baseline of the compound[4].

Property / HazardSpecificationOperational Implication
Chemical Name Cefdinir SulfoxideOxidative degradation product; highly polar.
CAS Number 934986-48-8Unique identifier for SDS cross-referencing.
Molecular Weight 411.41 g/mol Small molecule; requires haptenation for immunogenicity.
Physical State Off-white to pale yellow solidHigh risk of dust generation during weighing/transfer.
Primary Hazards Skin Sensitization (Cat 1)Respiratory Sensitization (Cat 1)Zero-tolerance for aerosolization outside of containment.

Personal Protective Equipment (PPE) Matrix

Based on the haptenation risk profile, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling Cefdinir Sulfoxide in powder form[5][6].

PPE CategoryRequired SpecificationMechanistic Justification
Respiratory N95 (US) or P3 (EN 143) particulate respirator mask.Prevents inhalation of micro-particulates, blocking the primary route for respiratory haptenation and asthma induction.
Hand Protection Nitrile gloves (Double-gloving recommended).Cephalosporins can cause severe contact dermatitis. Double-gloving ensures integrity if the outer glove suffers a micro-tear.
Eye Protection Chemical safety goggles (NIOSH or EN 166 approved).Prevents mucosal absorption and localized irritation from airborne dust.
Body Protection Tyvek suit or dedicated, tight-cuffed laboratory coat.Prevents dust accumulation on personal clothing, which could lead to chronic, low-dose exposure outside the lab.

Standard Operating Procedure: Handling & Weighing

To prevent the realization of the hazards outlined above, execute the following self-validating workflow when dispensing Cefdinir Sulfoxide.

Step 1: Environmental Isolation Never handle the dry powder on an open bench. All weighing and transferring must be conducted inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a localized HEPA filter[5].

Step 2: PPE Verification Inspect all PPE prior to use. Perform a positive/negative pressure seal check on your N95/P3 respirator. Ensure gloves are pulled over the cuffs of your lab coat to eliminate exposed skin at the wrists.

Step 3: Static Mitigation Cefdinir Sulfoxide powder can be prone to static cling, increasing aerosolization risk. Use an anti-static gun (ionizer) on your spatulas and weigh boats prior to dispensing.

Step 4: Wet Transfer (If Applicable) If your downstream application allows, dissolve the compound directly in the primary vial using a compatible solvent (e.g., Methanol)[4] to completely eliminate dust generation during transfer.

Spill Response & Chemical Disposal Plan

In the event of a spill, the primary objective shifts from experimental integrity to immediate containment of aerosolized beta-lactams[6][7].

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate Area S1->S2 S3 Don Maximum PPE (N95/P3, Double Gloves) S2->S3 S4 Moisten Spill (Prevent Dust Formation) S3->S4 S5 Sweep & Collect (Non-Sparking Tools) S4->S5 S6 Decontaminate Surface (Soap & Water) S5->S6 S7 Incineration Disposal S6->S7

Step-by-step operational workflow for Cefdinir Sulfoxide spill response and disposal.

Spill Response Protocol:
  • Evacuate and Isolate: Immediately evacuate personnel from the immediate area to allow airborne dust to settle. Ensure the room's ventilation system is active[7].

  • Don Maximum PPE: Responders must wear full PPE, including an N95/P3 respirator and double nitrile gloves[5].

  • Moisten the Spill: Do NOT dry sweep. Lightly mist the spilled powder with water or a compatible solvent to bind the particulates and prevent aerosolization[7].

  • Mechanical Collection: Use a damp paper towel or a non-sparking shovel to collect the moistened material. Place it into a highly visible, sealable hazardous waste container[5].

  • Surface Decontamination: Wash the spill area thoroughly with soap and water to hydrolyze and remove any residual beta-lactam traces[6].

Disposal Plan:

Cefdinir Sulfoxide must never be disposed of in standard drains or municipal waste[7].

  • Method: The collected waste must be dissolved or mixed with a combustible solvent and destroyed in a licensed chemical incinerator equipped with an afterburner and scrubber[7].

  • Packaging: Dispose of all contaminated packaging, weigh boats, and outer gloves in the same biohazardous/chemical waste stream as the active pharmaceutical ingredient (API)[6].

References

  • MDPI. (2023). Chemical- and Drug-Induced Allergic, Inflammatory, and Autoimmune Diseases Via Haptenation. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency. Retrieved from[Link]

  • Allmpus Laboratories. Cefdinir Sulfoxide Research and Development Data. Retrieved from[Link]

  • Cleanchem Laboratories. Material Safety Data Sheet: Cefdinir. Retrieved from[Link]

  • Arkivoc. (2006). Synthesis of potential related compounds of Cefdinir. Retrieved from [Link]

Sources

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